N-butyl-2-fluoro-4-methylaniline
Description
BenchChem offers high-quality N-butyl-2-fluoro-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-2-fluoro-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
N-butyl-2-fluoro-4-methylaniline |
InChI |
InChI=1S/C11H16FN/c1-3-4-7-13-11-6-5-9(2)8-10(11)12/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI Key |
RJGVYPRAEPUIQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C)F |
Origin of Product |
United States |
N-Butyl-2-Fluoro-4-Methylaniline: Comprehensive Safety, Handling, and Laboratory Application Guide
Executive Summary
In modern drug discovery and materials science, fluorinated aromatic amines serve as critical building blocks. The introduction of fluorine atoms drastically alters the pharmacokinetic profile of a molecule, often improving metabolic stability and modulating pKa. N-butyl-2-fluoro-4-methylaniline (CAS: 1040058-40-9) is a highly specialized secondary amine[1].
However, the specific structural modifications that make this compound synthetically valuable also amplify its occupational hazards. The N-butyl alkyl chain significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted anilines, facilitating rapid dermal absorption. As a Senior Application Scientist, I have designed this whitepaper to move beyond standard, boilerplate SDS warnings. Here, we dissect the causality behind the hazards and provide field-proven, self-validating protocols to ensure absolute safety and experimental integrity during laboratory use.
Chemical Identity & Physicochemical Profiling
Understanding the physical properties of N-butyl-2-fluoro-4-methylaniline is the first step in risk mitigation. The compound is a combustible liquid that requires stringent environmental controls during storage and handling[1][2].
Table 1: Chemical and Physical Data
| Property | Specification / Value |
| IUPAC Name | N-butyl-2-fluoro-4-methylaniline |
| CAS Registry Number | 1040058-40-9[1] |
| Molecular Formula | C11H16FN[1] |
| Molecular Weight | 181.25 g/mol [1] |
| Physical State | Liquid (Amber/Yellowish)[3] |
| Purity | ≥ 95% (Standard Commercial Grade)[1] |
| Storage Requirements | Store locked up, < 50°C, under inert gas, protected from light[1] |
Mechanistic Toxicology and Hazard Identification
Standard SDS documentation lists hazards, but understanding why these hazards exist is crucial for researchers.
The Methemoglobinemia Pathway
Like many aniline derivatives, N-butyl-2-fluoro-4-methylaniline is highly toxic if swallowed, inhaled, or absorbed through the skin[2][3]. Once in the systemic circulation, the secondary amine undergoes rapid N-hydroxylation mediated by hepatic Cytochrome P450 enzymes. This N-hydroxylamine metabolite acts as a potent oxidizing agent, converting the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), producing methemoglobin . Methemoglobin cannot bind oxygen, leading to cellular hypoxia, cyanosis, and potentially fatal asphyxiation.
The N-butyl group exacerbates this risk by increasing the lipid solubility of the compound, allowing it to penetrate standard nitrile gloves much faster than highly polar compounds.
Metabolic pathway illustrating the N-hydroxylation of anilines leading to methemoglobinemia.
GHS Classification & Hazard Statements
Based on analogous fluorinated anilines and specific supplier data, the following GHS classifications apply[1][2]:
Table 2: Hazard (H) and Precautionary (P) Statements
| Code | Statement Description | Causality / Rationale |
| H301 | Toxic if swallowed | Rapid GI absorption leading to systemic toxicity. |
| H311 | Toxic in contact with skin | High lipophilicity allows rapid transdermal penetration. |
| H315 | Causes skin irritation | Amine basicity causes localized protein denaturation. |
| H319 | Causes serious eye irritation | Direct contact causes severe corneal damage. |
| P280 | Wear protective gloves/clothing/eye protection | Double-gloving (Nitrile over Neoprene) is recommended. |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER | Rapid onset of methemoglobinemia requires immediate medical intervention (e.g., Methylene Blue administration). |
Laboratory Handling & Experimental Workflows
To ensure trustworthiness and safety, every protocol involving N-butyl-2-fluoro-4-methylaniline must be a self-validating system . This means the workflow inherently contains checkpoints that prevent the user from proceeding if a safety parameter fails.
Step-by-Step Methodology: Safe Reagent Transfer (Schlenk Technique)
Because the compound is combustible and prone to oxidation (which darkens the liquid and degrades purity), it must be handled under an inert atmosphere (Argon or Nitrogen)[1].
Step 1: Environmental Validation
-
Action: Verify the fume hood face velocity is between 0.4 and 0.6 m/s.
-
Validation Check: Tape a small piece of tissue to the sash. If it does not pull steadily inward, abort the procedure .
Step 2: PPE Assembly
-
Action: Don a flame-resistant lab coat, chemical splash goggles, and two pairs of gloves (inner nitrile, outer heavy-duty neoprene or butyl rubber).
-
Rationale: Nitrile alone provides limited breakthrough time against lipophilic amines.
Step 3: Closed-System Syringe Transfer
-
Action: Purge a glass syringe with Argon three times. Insert the needle through the septum of the reagent bottle.
-
Validation Check: Before drawing the liquid, verify positive Argon pressure in your Schlenk line by observing the oil bubbler. If the bubbler is static, do not draw the liquid , as you will pull atmospheric oxygen into the bottle, risking degradation and potential combustion.
-
Action: Draw the required volume of N-butyl-2-fluoro-4-methylaniline and transfer it directly into the sealed, Argon-purged reaction flask.
Step 4: Decontamination
-
Action: Immediately rinse the syringe with a dilute acidic solution (e.g., 1M HCl) to protonate any residual amine, rendering it water-soluble and non-volatile, followed by an acetone rinse. Dispose of washes in designated halogenated/toxic waste[2].
Self-validating laboratory workflow for the safe handling and disposal of fluorinated anilines.
Emergency Response & Spill Management
Despite rigorous protocols, accidental exposure can occur. Immediate, causality-driven responses are required.
-
Skin Contact: Because the N-butyl group drives rapid dermal absorption, immediate removal of contaminated clothing is critical. Wash the affected area with copious amounts of soap and water[1]. Do not use solvents (like ethanol or acetone) to clean the skin, as this will exponentially increase the rate of dermal absorption.
-
Inhalation: Remove the victim to fresh air immediately[1]. If cyanosis (bluish tint to lips/fingertips) is observed, administer 100% oxygen and call emergency services immediately, noting the risk of methemoglobinemia.
-
Spill Cleanup: Do not sweep or use combustible materials (like standard paper towels) for large spills. Absorb the spillage with inert, non-combustible material (e.g., dry sand or vermiculite) to prevent material damage and fire risk[1]. Transfer to a sealed chemical waste container using non-sparking tools.
References
Sources
A Methodological Guide to the Characterization of N-butyl-2-fluoro-4-methylaniline: Thermodynamic Properties and Stability
Abstract
N-butyl-2-fluoro-4-methylaniline is a substituted aromatic amine with potential applications in pharmaceutical and materials science. A thorough understanding of its thermodynamic properties and stability is paramount for predicting its behavior during synthesis, formulation, storage, and application. This technical guide outlines a comprehensive, multi-faceted approach to characterizing this molecule. While specific experimental data for this compound is not widely published, this paper presents a series of established, self-validating protocols and theoretical models that serve as a robust framework for its complete analysis. We detail experimental methodologies, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside computational approaches for determining key thermodynamic parameters. Furthermore, we describe a systematic process for evaluating chemical stability through forced degradation studies, in alignment with regulatory expectations such as the ICH Q1A(R2) guidelines.[1] This document is intended to be a practical guide for researchers, enabling them to generate the precise and reliable data necessary for informed decision-making in drug development and chemical manufacturing.
Introduction: The Need for Comprehensive Characterization
Substituted anilines are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[2][3] The specific compound, N-butyl-2-fluoro-4-methylaniline, combines several features that influence its physicochemical profile: an N-alkyl group which impacts lipophilicity, a fluorine atom that can alter metabolic stability and binding interactions, and a methyl group that affects electronic properties.[4][5]
Before this molecule can be advanced in any development pipeline, a fundamental understanding of its intrinsic properties is required. Key questions that must be answered include:
-
What are its fundamental thermodynamic properties (e.g., enthalpy of formation)?
-
How does it behave upon heating? What is its melting point and decomposition temperature?
-
Is the molecule stable under various environmental and chemical stressors, such as heat, light, oxidation, and varying pH?
This guide provides the experimental and computational blueprint to answer these questions authoritatively.
Thermodynamic Properties: A Dual-Pronged Approach
A complete thermodynamic profile requires a combination of experimental measurement and computational modeling. This dual approach provides a system of cross-validation, enhancing confidence in the final data.
Experimental Determination via Thermal Analysis
Thermal analysis techniques are indispensable for directly measuring the thermodynamic properties of a pure substance.[6] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for this purpose.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This technique is a powerful tool for determining several key parameters.[8]
Core Applications for N-butyl-2-fluoro-4-methylaniline:
-
Melting Point & Enthalpy of Fusion: Provides the precise temperature of the solid-to-liquid phase transition and the energy required for this change.
-
Purity Assessment: The shape of the melting peak can be used to determine the purity of the compound, a critical parameter for all subsequent tests.[9] DSC is reliable for compounds with purities of 98% or higher.[9]
-
Glass Transition Temperature (Tg): If the material can exist in an amorphous state, DSC can identify the Tg, which is crucial for understanding the stability of non-crystalline forms.[6]
Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 1-5 mg of N-butyl-2-fluoro-4-methylaniline into a hermetically sealed aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).
-
Data Analysis: Analyze the resulting heat flow curve to determine the onset temperature of melting (melting point) and integrate the peak area to calculate the enthalpy of fusion.
TGA measures the change in mass of a sample as a function of temperature.[10][11] It is the definitive method for determining thermal stability and decomposition profiles.[12][13]
Core Applications for N-butyl-2-fluoro-4-methylaniline:
-
Decomposition Temperature: Identifies the temperature at which the molecule begins to degrade, providing an upper limit for processing and storage temperatures.[11][12]
-
Residual Volatiles: Quantifies the presence of residual solvents or moisture, which can impact stability and purity.[10]
-
Decomposition Kinetics: Can provide information on the mechanism and rate of thermal degradation.[11]
Protocol for TGA Analysis:
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.
-
Instrument Setup: Position the pan in the TGA furnace.
-
Thermal Program: Heat the sample at a defined rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a temperature beyond its decomposition point.
-
Data Analysis: The resulting mass vs. temperature curve (thermogram) will show a step-wise decrease in mass corresponding to decomposition. The onset temperature of this mass loss is taken as the decomposition temperature.
| Property | Analytical Technique | Typical Information Yielded |
| Melting Point | DSC | Phase transition temperature, indicator of purity |
| Enthalpy of Fusion | DSC | Energy required for melting |
| Glass Transition (Tg) | DSC | Characteristic of amorphous solid forms |
| Thermal Decomposition | TGA | Onset temperature of degradation, information on thermal stability |
| Residual Solvents/Moisture | TGA | Mass loss at low temperatures corresponding to volatile content |
Computational Chemistry for Thermodynamic Prediction
Computational methods are invaluable for predicting thermodynamic properties like the gas-phase enthalpy of formation (ΔfH°), which can be challenging to determine experimentally.[14][15] Modern quantum mechanical methods can provide results with accuracy approaching that of experiments.[14][16]
Methodology: Density Functional Theory (DFT)
-
Molecular Geometry Optimization: The 3D structure of N-butyl-2-fluoro-4-methylaniline is optimized using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G++(d,p)).[17]
-
Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Enthalpy Calculation: The gas-phase enthalpy of formation is calculated using the atomization method or isodesmic reactions. This involves calculating the energies of the constituent atoms and using known experimental values to derive the molecule's enthalpy of formation.[18][19]
Stability Assessment: A Forced Degradation Protocol
Understanding a molecule's stability is critical for determining its shelf-life, storage conditions, and potential degradation products.[20] Forced degradation (or stress testing) studies are the industry-standard method for this assessment, as outlined in ICH guideline Q1A(R2).[1][21] The goal is to induce degradation, typically in the range of 5-20%, to identify degradation pathways and develop stability-indicating analytical methods.[1][21]
The core principle of a stability-indicating method is its ability to separate the intact parent compound from all potential degradation products, ensuring an accurate assessment of the parent compound's purity over time.
Stress Conditions
The sample of N-butyl-2-fluoro-4-methylaniline should be subjected to the following conditions, both as a solid and in solution:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Dry heat (e.g., 105 °C) and high humidity (e.g., 75% RH) at an elevated temperature (e.g., 40 °C).
-
Photostability: Exposure to a calibrated light source providing both UV and visible light, as per ICH Q1B guidelines.[22]
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary analytical tool.
Protocol for Stability Testing:
-
Method Development: Develop an HPLC method (likely reverse-phase with a C18 column) that can resolve the N-butyl-2-fluoro-4-methylaniline peak from any potential impurities or degradants. A photodiode array (PDA) detector is crucial for peak purity analysis.
-
Stress Sample Preparation: Prepare solutions of the compound in suitable solvents and expose them to the stress conditions outlined above for various durations. A control sample, protected from stress, must be analyzed concurrently.
-
Analysis: Analyze the stressed samples by the developed HPLC-PDA method at defined time points.
-
Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound's concentration is accounted for by the appearance of degradation products.
-
Degradant Identification (if necessary): For any significant degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to elucidate their structures.
Conclusion and Forward Outlook
The methodologies detailed in this guide provide a comprehensive and robust framework for the complete thermodynamic and stability characterization of N-butyl-2-fluoro-4-methylaniline. By systematically applying these experimental and computational techniques, researchers can generate the high-quality, reliable data essential for advancing a compound through the development lifecycle. The thermal analysis data from DSC and TGA will define the material's physical properties and processing limits, while the forced degradation studies will establish its chemical robustness and inform formulation and storage strategies. This integrated approach ensures a deep understanding of the molecule's behavior, mitigating risks and enabling scientifically sound project decisions.
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ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Link
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Auriga Research. (n.d.). DSC-Differential Scanning Calorimetry. Link
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Taylor & Francis Online. (2021, February 3). Thermodynamic and spectroscopic properties of binary liquid mixtures of 2-methylcyclohexanone and o- substituted anilines at various temperatures. Link
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ResolveMass Laboratories. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Link
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ConnectSci. (n.d.). Substituent effects on the thermodynamic functions of ionization of metasubstituted anilinium ions. Australian Journal of Chemistry. Link
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Falk, E., Gasser, V. C. M., & Morandi, B. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters, 23(5), 1422–1426. Link
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Organic-Chemistry.org. (n.d.). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C-H Amination. Link
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ChemTalk. (2022, August 9). Calculating Enthalpy: The Four Best Methods. Link
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National Center for Biotechnology Information. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Link
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Solubility Profile and Solvation Dynamics of N-butyl-2-fluoro-4-methylaniline in Organic Solvents
Executive Summary
N-butyl-2-fluoro-4-methylaniline (CAS No. 1040058-40-9) is a highly substituted secondary aromatic amine utilized as a specialized building block in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals[1]. With a molecular weight of 181.25 g/mol , its unique structural motifs—a flexible aliphatic N-butyl chain, an electronegative ortho-fluoro substituent, and a para-methyl group—impart a highly lipophilic character to the molecule.
For drug development professionals and process chemists, understanding the thermodynamic solubility profile of this compound in various organic solvents is critical. The choice of solvent dictates the kinetics of downstream reactions (such as Buchwald-Hartwig cross-couplings or nucleophilic aromatic substitutions) and determines the parameters for product isolation, extraction, and crystallization. This whitepaper provides an in-depth analysis of its solvation dynamics, a comprehensive solubility profile, and a self-validating analytical protocol for empirical solubility determination.
Structural Influence on Solvation Dynamics
The solubility of N-butyl-2-fluoro-4-methylaniline is governed by the interplay of its functional groups with solvent molecules. Unlike primary anilines, which readily form robust hydrogen-bonded networks and often present as crystalline solids with distinct solubility limits, this secondary amine exhibits behavior closer to a highly lipophilic oil or low-melting solid.
-
The N-Butyl Chain (London Dispersion Forces): The four-carbon aliphatic chain significantly increases the molecule's partition coefficient (LogP). The flexibility of this chain disrupts crystal lattice packing (lowering the melting point) and drives near-infinite miscibility in non-polar hydrocarbon solvents (e.g., hexane, heptane) via strong London dispersion forces.
-
The Ortho-Fluoro Substituent (Dipole & H-Bond Acceptance): Fluorine is the most electronegative element, inducing a strong local dipole moment across the aromatic ring. While the carbon-fluorine bond is a poor hydrogen bond acceptor compared to oxygen or nitrogen, the highly polarized nature of the ortho-fluorine atom enhances the molecule's solubility in polar aprotic solvents (like Dichloromethane and Ethyl Acetate) through dipole-dipole interactions.
-
The Secondary Amine (Sterically Hindered H-Bonding): The -NH- group can act as both a hydrogen bond donor and acceptor. However, the bulky N-butyl group provides steric shielding, which limits intermolecular self-association. In polar protic solvents (like Methanol or Ethanol), the solvent molecules must navigate this steric bulk to form hydrogen bonds with the amine, resulting in high, but potentially finite, solubility depending on temperature.
Solubility Profile in Organic Solvents
Due to its pronounced lipophilicity, N-butyl-2-fluoro-4-methylaniline is miscible or highly soluble in the vast majority of standard organic solvents, while remaining virtually insoluble in aqueous media. The table below summarizes the quantitative and qualitative solubility profile across different solvent classes at standard ambient temperature (25°C).
| Solvent Class | Representative Solvents | Solvation Mechanism | Estimated Solubility Limit (25°C) |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | London dispersion forces (N-butyl chain dominance) | Miscible / >500 mg/mL |
| Non-Polar Aromatic | Toluene, Xylene | π−π stacking, dispersion forces | Miscible / >500 mg/mL |
| Polar Aprotic (Halogenated) | Dichloromethane (DCM), Chloroform | Strong dipole-dipole interactions | Miscible / >500 mg/mL |
| Polar Aprotic (Ethers/Esters) | Tetrahydrofuran (THF), Ethyl Acetate | Dipole-induced dipole, weak H-bond acceptance | >300 mg/mL |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding (donor/acceptor with -NH- and -F) | >100 mg/mL |
| Aqueous | Water, Aqueous Buffers (pH 7) | Extreme hydrophobic repulsion | <0.1 mg/mL (Insoluble) |
Note: For highly lipophilic liquid/low-melting intermediates, "solubility" in organic solvents often transitions into "miscibility," meaning the solute and solvent form a homogeneous mixture in all proportions.
Experimental Methodology: Thermodynamic Solubility Determination
While predictive models provide a baseline, process chemistry requires precise empirical data, especially when designing anti-solvent crystallization or extraction protocols. The "Saturation Shake-Flask Method" coupled with High-Performance Liquid Chromatography (HPLC) is the gold standard for determining thermodynamic equilibrium solubility[2].
Relying solely on UV-Vis spectrophotometry can lead to false readings due to the presence of trace impurities or solvent-induced degradation. HPLC ensures that only the intact target analyte is quantified[2].
The Self-Validating Shake-Flask Protocol
To ensure scientific integrity and trustworthiness, this protocol incorporates a self-validating equilibrium check. Solubility is a thermodynamic state; therefore, the system must prove it has reached equilibrium ( ΔG=0 ).
Step 1: Preparation of Saturated Solutions
-
Dispense 2.0 mL of the target organic solvent into a 5 mL amber glass vial (amber is used to prevent potential photo-degradation).
-
Add N-butyl-2-fluoro-4-methylaniline incrementally until a separate phase (either a solid precipitate or an immiscible liquid layer, depending on temperature and phase state) persists, ensuring an excess of the solute[3].
Step 2: Thermal Equilibration (The Causality of Agitation)
-
Seal the vials tightly to prevent solvent evaporation, which would artificially inflate the calculated concentration.
-
Place the vials in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Temperature control is paramount, as the enthalpy of solution ( ΔHsol ) dictates that even minor temperature fluctuations will alter the solubility limit.
-
Agitate at 300 RPM. Self-Validation Check: Prepare the samples in triplicate. Harvest Sample A at 24 hours, Sample B at 48 hours, and Sample C at 72 hours[3].
Step 3: Phase Separation
-
Remove the vials and allow them to stand undisturbed for 60 minutes at 25°C to allow gross phase separation.
-
Filter the supernatant using a 0.45 µm PTFE syringe filter. Critical Insight: Discard the first 0.5 mL of the filtrate. Highly lipophilic compounds like N-butyl-2-fluoro-4-methylaniline can adsorb to the filter membrane; discarding the initial volume saturates the membrane and prevents artificially low concentration readings[3].
Step 4: HPLC-UV Quantification
-
Dilute the filtered supernatant with the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to bring the concentration within the linear range of the calibration curve.
-
Analyze via HPLC-UV (typically monitored at 254 nm for aromatic systems).
-
Equilibrium Confirmation: Compare the concentrations of Samples A (24h), B (48h), and C (72h). If the variance between 48h and 72h is less than 5%, thermodynamic equilibrium is confirmed.
Workflow Visualization
The following diagram illustrates the standardized experimental loop for determining the thermodynamic solubility profile of the compound.
Figure 1: Standardized workflow for determining thermodynamic solubility via the saturation shake-flask method.
Application in Process Chemistry
Understanding this solubility profile dictates process design. Because N-butyl-2-fluoro-4-methylaniline is highly soluble in polar aprotic solvents like THF and DMF, these solvents are ideal for conducting homogeneous transition-metal-catalyzed cross-couplings. Conversely, because it is virtually insoluble in water, liquid-liquid extraction (e.g., using an Ethyl Acetate/Aqueous wash) is an exceptionally efficient method for isolating the compound from water-soluble reaction byproducts and inorganic salts.
If crystallization of a downstream API utilizing this intermediate is required, the high lipophilicity of the N-butyl group suggests that non-polar solvents will act as poor anti-solvents. Instead, shifting the solvent system toward highly polar, protic environments (like cold water/methanol mixtures) will be necessary to force the compound out of solution.
References
-
Dissolution Technologies - Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter URL:[Link]
-
National Institutes of Health (PMC) - Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan URL:[Link]
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An In-depth Technical Guide to N-Butyl-4-fluoro-2-methylaniline: Synthesis, Characterization, and Reaction Mechanisms
Introduction: The Significance of Fluorinated Anilines in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Substituted anilines, in particular, are prevalent scaffolds in a vast array of pharmaceuticals and agrochemicals. This guide focuses on N-butyl-4-fluoro-2-methylaniline (CAS No. 1021080-26-1), a member of this important class of compounds. While specific literature on the initial discovery of this exact molecule is sparse, its structural motifs suggest its utility as a versatile intermediate in the synthesis of more complex chemical entities. This document provides a comprehensive overview of its synthesis, characterization, and reaction mechanisms, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of N-butyl-4-fluoro-2-methylaniline is essential for its application in synthetic chemistry. The following table summarizes its key identifiers and predicted properties. It is important to note that while the molecular formula and weight are definitive, other parameters may be predicted and should be confirmed experimentally.
| Property | Value | Source |
| IUPAC Name | N-butyl-4-fluoro-2-methylaniline | [1] |
| CAS Number | 1021080-26-1 | [1] |
| Molecular Formula | C₁₁H₁₆FN | [1] |
| Molecular Weight | 181.25 g/mol | [1] |
| Predicted Boiling Point | ~230-250 °C at 760 mmHg | N/A |
| Predicted Density | ~1.0 g/cm³ | N/A |
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons (δ 6.7-7.0 ppm): Three signals in the aromatic region, exhibiting complex splitting patterns due to H-H and H-F coupling.
-
N-H Proton (δ 3.5-4.5 ppm): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
N-CH₂ Protons (δ 3.1-3.3 ppm): A triplet, coupled to the adjacent CH₂ group of the butyl chain.
-
Butyl Chain Protons (δ 0.9-1.7 ppm): Multiplets corresponding to the remaining CH₂, CH₂, and CH₃ groups of the butyl chain.
-
Aromatic CH₃ Protons (δ 2.1-2.3 ppm): A singlet.
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons (δ 110-160 ppm): Six signals, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.
-
N-CH₂ Carbon (δ ~45 ppm): Signal for the methylene group attached to the nitrogen.
-
Butyl Chain Carbons (δ ~14, 20, 32 ppm): Signals for the remaining carbons of the butyl group.
-
Aromatic CH₃ Carbon (δ ~17 ppm): Signal for the methyl group on the aromatic ring.
Infrared (IR) Spectroscopy (Liquid Film, cm⁻¹):
-
N-H Stretch: A peak in the region of 3350-3450 cm⁻¹.
-
C-H Stretches (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region.
-
C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.
-
C-F Stretch: A strong absorption in the 1100-1200 cm⁻¹ region.
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 181.
-
Major Fragmentation: Loss of a propyl group ([M-43]⁺) to give a fragment at m/z = 138, and loss of the butyl group ([M-57]⁺) to give a fragment at m/z = 124.
Synthesis of N-Butyl-4-fluoro-2-methylaniline
The synthesis of N-butyl-4-fluoro-2-methylaniline is most logically achieved through a two-step process: the synthesis of the precursor, 4-fluoro-2-methylaniline, followed by its N-alkylation.
Step 1: Synthesis of 4-Fluoro-2-methylaniline
The precursor, 4-fluoro-2-methylaniline, can be synthesized via the reduction of 5-fluoro-2-nitrotoluene.[3]
Experimental Protocol: Synthesis of 4-Fluoro-2-methylaniline [3]
-
To a solution of 5-fluoro-2-nitrotoluene (2.00 mmol) in methanol (10 mL), add 10% palladium on carbon (0.020 mmol).
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere (e.g., using a balloon) for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford 4-fluoro-2-methylaniline.
Step 2: N-Butylation of 4-Fluoro-2-methylaniline
The N-butylation of 4-fluoro-2-methylaniline can be achieved via a nucleophilic substitution reaction with a suitable butyl halide in the presence of a base.
Experimental Protocol: Synthesis of N-Butyl-4-fluoro-2-methylaniline (Constructed)
This protocol is a representative example based on general procedures for aniline N-alkylation and has not been experimentally validated for this specific substrate.
-
To a solution of 4-fluoro-2-methylaniline (10 mmol) in dimethylformamide (DMF, 20 mL), add anhydrous potassium carbonate (15 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromobutane (12 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-butyl-4-fluoro-2-methylaniline.
Reaction Mechanisms
N-Alkylation of 4-Fluoro-2-methylaniline
The N-alkylation of 4-fluoro-2-methylaniline with 1-bromobutane proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4]
Causality Behind Experimental Choices:
-
Base (Potassium Carbonate): A moderately strong base like potassium carbonate is used to deprotonate the aniline, increasing its nucleophilicity.[4][5] Stronger bases like sodium hydride could also be used but may lead to side reactions. The use of a base also neutralizes the HBr formed during the reaction, preventing the protonation of the starting aniline which would render it non-nucleophilic.[6]
-
Solvent (DMF): A polar aprotic solvent like DMF is ideal for Sₙ2 reactions. It can solvate the potassium cation but does not strongly solvate the anilide anion, leaving it more available for nucleophilic attack.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, especially since anilines are moderately good nucleophiles.
Electronic Effects of Substituents:
The reactivity of the aniline is influenced by the electronic effects of the fluorine and methyl substituents:
-
Fluorine (at C4): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and decreases the nucleophilicity of the amino group. However, it also has a lone pair of electrons that can be donated into the ring via resonance (+M effect), though this is generally weaker than the inductive effect for halogens.
-
Methyl Group (at C2): The methyl group is an electron-donating group (+I effect), which slightly increases the electron density on the ring and enhances the nucleophilicity of the amino group.
The combination of these effects results in a moderately reactive aniline.
Potential Applications in Drug Development and Research
While there are no specific, publicly available reports on the applications of N-butyl-4-fluoro-2-methylaniline, its structure suggests several potential uses in research and development:
-
Intermediate for Agrochemicals and Pharmaceuticals: As a substituted aniline, it can serve as a building block for the synthesis of more complex molecules with potential biological activity.[7]
-
Scaffold for Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors, and the fluorine and methyl substituents can be used to fine-tune binding affinity and metabolic stability.
-
Probing Structure-Activity Relationships (SAR): The butyl group provides a lipophilic chain, and its interaction with biological targets can be studied in SAR investigations.
Conclusion
N-butyl-4-fluoro-2-methylaniline is a fluorinated aromatic amine with potential as a versatile building block in synthetic and medicinal chemistry. While detailed information on its discovery and specific applications is limited, its synthesis can be reliably achieved through a two-step process involving the reduction of a nitroaromatic precursor followed by N-alkylation. The reaction mechanisms are well-understood within the principles of organic chemistry. This guide provides a foundational understanding of this compound and a framework for its synthesis and characterization, encouraging further exploration of its properties and potential applications in the development of novel chemical entities.
References
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PrepChem. (n.d.). Synthesis of 2-Fluoro-4-methylaniline. Retrieved from [Link][8]
-
Sciencemadness Discussion Board. (2022, March 4). Best Conditions For N-Alkylation? Retrieved from [Link][6]
-
BenchChem. (2026). Application Notes and Protocols for N-alkylation using 2-Iodopentane and Potassium Carbonate. Retrieved from a valid URL.[4]
-
Cheung, C. W., & Hu, X. (2016). Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. Nature Communications, 7, 12494. Retrieved from [Link][9]
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BenchChem. (2025). Application Notes and Protocols for N-alkylation of Anilines with Long-Chain Alcohols. Retrieved from a valid URL.[10]
-
BenchChem. (2026). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides. Retrieved from a valid URL.[11]
-
Google Patents. (n.d.). US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same. Retrieved from [12]
-
Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. (n.d.). Retrieved from a valid URL.[13]
-
Papamicaël, C., et al. (2007). N-Alkylation of Anilines, Carboxamides and Several Nitrogen Heterocycles Using CsF—Celite/Alkyl Halides/CH3CN Combination. Letters in Organic Chemistry, 4(1), 29-32. Retrieved from [Link][14]
-
BenchChem. (2025). A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline. Retrieved from a valid URL.[2]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link][15]
-
Google Patents. (n.d.). EP0079093A1 - Process for the selective alkylation of an aniline. Retrieved from [16]
-
BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. Retrieved from a valid URL.[17]
-
Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. (n.d.). Retrieved from a valid URL.[18]
-
SciSpace. (2018, March 13). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Retrieved from [Link][19]
-
ResearchGate. (2018, March 5). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Retrieved from [Link][20]
-
Onaka, M., et al. (1985). N-alkylation of aniline derivatives by use of potassium cation-exchanged Y-type zeolite. Journal of the Chemical Society, Chemical Communications, (18), 1202-1203. Retrieved from [Link][21]
-
BenchChem. (2026). Application Notes and Protocols: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives. Retrieved from a valid URL.[22]
-
BenchChem. (2025). An In-depth Technical Guide to 4-Fluoro-2-methoxy-N-methylaniline. Retrieved from a valid URL.[23]
-
PubChem. (n.d.). 2-Fluoro-4-methylaniline. Retrieved from [Link][24]
-
PMC. (2018, March 13). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Retrieved from [Link][25]
-
BenchChem. (2025, December). Discovery of 3,4-Difluoro-2-methylaniline. Retrieved from a valid URL.[7]
-
NIST. (n.d.). 2-Fluoro-4-methylaniline. Retrieved from [Link][26]
-
BenchChem. (n.d.). Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols. Retrieved from a valid URL.[27]
-
BenchChem. (2026). Technical Guide: Physicochemical Properties of 4-Fluoro-2-methoxy-N-methylaniline. Retrieved from a valid URL.[28]
-
ResearchGate. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link][29]
-
ResearchGate. (2025, December 2). Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. Retrieved from [Link][30]
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Application Note: Chemoselective Synthesis of N-Butyl-2-fluoro-4-methylaniline via Reductive Amination
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction and Strategic Rationale
Fluorinated aromatic amines, such as 2-fluoro-4-methylaniline, are highly valued building blocks in pharmaceutical development and materials science[1]. The introduction of a fluorine atom adjacent to the amine modulates the basicity of the nitrogen and enhances the metabolic stability and lipophilicity of downstream drug candidates.
The target compound, N-butyl-2-fluoro-4-methylaniline (CAS: 1040058-40-9) , requires the mono-alkylation of the primary amine. Direct alkylation using alkyl halides (e.g., 1-bromobutane) is notoriously difficult to control, often resulting in complex mixtures of unreacted starting material, the desired secondary amine, and over-alkylated tertiary amines.
To ensure strict chemoselectivity and high yields, this protocol utilizes a reductive amination pathway. By first condensing 2-fluoro-4-methylaniline with butyraldehyde to form an imine, and subsequently reducing it in situ with sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction halts cleanly at the secondary amine stage. NaBH(OAc)₃ is chosen over sodium borohydride (NaBH₄) because its electron-withdrawing acetate groups reduce its reducing power, allowing it to selectively reduce the protonated imine without reducing the unreacted aldehyde.
Safety and Handling Protocols
CRITICAL SAFETY WARNING: 2-Fluoro-4-methylaniline is classified as an acute toxin. It is toxic if swallowed (H301), in contact with skin (H311), or inhaled (H331), and causes severe skin and eye irritation[2][3].
-
Engineering Controls: All operations, including weighing, reaction setup, and workup, must be conducted inside a certified, properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), safety goggles, and a flame-resistant laboratory coat are mandatory[3].
-
Waste Disposal: All aqueous and organic waste streams containing fluorinated anilines must be segregated and disposed of according to institutional hazardous waste guidelines.
Reaction Workflow and Mechanistic Pathway
Figure 1: Chemoselective reductive amination workflow for N-butyl-2-fluoro-4-methylaniline.
Quantitative Reaction Parameters
The following table outlines the stoichiometric requirements for a 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 2-Fluoro-4-methylaniline | 125.14[4] | 1.0 | 1.25 g (~1.13 mL) | Limiting Reagent |
| Butyraldehyde | 72.11 | 1.1 | 0.79 g (~0.99 mL) | Electrophile |
| NaBH(OAc)₃ (STAB) | 211.94 | 1.5 | 3.18 g | Reducing Agent |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 30.0 mL | Solvent |
| Glacial Acetic Acid | 60.05 | 1.0 | 0.60 g (~0.57 mL) | Catalyst (Optional) |
Step-by-Step Experimental Protocol
Phase 1: Imine Condensation
-
Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) for 5 minutes.
-
Reagent Addition: Add 2-fluoro-4-methylaniline (1.25 g, 10.0 mmol) to the flask, followed by 30 mL of anhydrous 1,2-dichloroethane (DCE).
-
Catalysis (Optional but recommended): Add 1.0 equivalent of glacial acetic acid (0.57 mL). Causality Note: While anilines are generally nucleophilic enough to form imines with unhindered aliphatic aldehydes, the addition of a mild acid catalyzes the dehydration step and ensures complete conversion to the iminium ion, which is the active species reduced by STAB.
-
Electrophile Addition: Slowly add butyraldehyde (0.99 mL, 11.0 mmol) via syringe. Stir the reaction mixture at room temperature (20-25 °C) for 1 hour to allow for complete imine formation.
Phase 2: Reduction
-
Reducing Agent Addition: Cool the reaction mixture slightly using a water bath (approx. 15 °C). Add Sodium triacetoxyborohydride (3.18 g, 15.0 mmol) in three equal portions over 15 minutes. Causality Note: Portion-wise addition mitigates the mild exotherm and controls the release of hydrogen gas that can occur if trace moisture is present.
-
Reaction Progression: Remove the water bath and allow the reaction to stir at room temperature for 12 hours under an inert atmosphere. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 8:2) or LC-MS to confirm the disappearance of the starting aniline.
Phase 3: Workup and Purification
-
Quenching: Carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Causality Note: The basic quench serves a dual purpose: it neutralizes the acetic acid (both added and generated as a byproduct of STAB) and safely decomposes any unreacted hydride species. Stir vigorously until gas evolution (CO₂) ceases.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 × 20 mL).
-
Washing & Drying: Combine the organic extracts and wash with 30 mL of brine (saturated NaCl). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes. The product, N-butyl-2-fluoro-4-methylaniline, will elute as a pale yellow to clear oil.
Sources
High-Yield Catalytic Amination Strategies for N-Butyl-2-fluoro-4-methylaniline
Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction and Mechanistic Logic
The compound N-butyl-2-fluoro-4-methylaniline is a highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of complex kinase inhibitors and 5-HT2C receptor agonists[1][2]. The presence of the highly electronegative ortho-fluorine atom and the electron-donating para-methyl group creates a unique electronic environment. The fluorine atom significantly reduces the basicity and nucleophilicity of the primary amine[3]. Consequently, traditional SN2 alkylation methods using butyl halides often suffer from sluggish kinetics and poor selectivity, leading to unwanted tertiary amine (over-alkylation) byproducts.
To achieve high-purity monoalkylation, application scientists must rely on catalytic amination strategies. This guide details the two most robust, field-proven methodologies: Direct Reductive Amination and Buchwald-Hartwig Cross-Coupling .
Causality in Reagent Selection
-
Reductive Amination: Utilizing butyraldehyde and 2-fluoro-4-methylaniline is the preferred route for scalability. We select Sodium Triacetoxyborohydride (NaBH(OAc)₃) over Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN). NaBH₄ is overly reactive and will reduce the aldehyde before imine formation occurs. While NaBH₃CN is effective[2][4], it generates highly toxic hydrogen cyanide gas upon acidic workup. NaBH(OAc)₃ provides the perfect thermodynamic balance: the electron-withdrawing acetate groups dampen its reducing power, allowing it to selectively reduce the protonated iminium ion without affecting the unreacted aldehyde[3].
-
Buchwald-Hartwig Amination: When starting from 4-bromo-3-fluorotoluene and n-butylamine, palladium-catalyzed cross-coupling is required. Primary aliphatic amines like n-butylamine are notoriously challenging in these reactions because they tend to form stable, unreactive bis(amine) palladium complexes. To circumvent this, we employ BrettPhos as the ligand[1]. Its extreme steric bulk prevents the coordination of a second amine molecule, while its electron-rich biaryl phosphine backbone accelerates the crucial oxidative addition step.
Reaction Workflow & Logical Relationships
Fig 1: Logical workflow comparing Reductive Amination and Buchwald-Hartwig cross-coupling pathways.
Quantitative Data: Strategy Comparison
The following table summarizes the empirical data comparing both methodologies to guide your synthetic planning.
| Parameter | Reductive Amination | Buchwald-Hartwig Cross-Coupling |
| Typical Yield | 85 - 92% | 75 - 82% |
| Reaction Time | 4 - 6 hours | 12 - 16 hours |
| Temperature | 25 °C (Room Temperature) | 90 - 100 °C |
| Primary Byproducts | Trace N,N-dibutyl species (<2%) | Dehalogenated arene, bis-arylation |
| Catalyst/Reagent Cost | Low (STAB is inexpensive) | High (Pd source and BrettPhos) |
| Scalability | Excellent (Kilogram scale) | Moderate (Requires inert atmosphere) |
Self-Validating Experimental Protocols
Protocol A: Direct Reductive Amination
Objective: Synthesize N-butyl-2-fluoro-4-methylaniline from 2-fluoro-4-methylaniline.
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried round-bottom flask, dissolve 2-fluoro-4-methylaniline (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add butyraldehyde (1.1 equiv, 11 mmol).
-
Causality: DCE is chosen over dichloromethane (DCM) due to its slightly higher boiling point and superior solubility profile for the subsequent borohydride complex.
-
Self-Validation Check: Stir at room temperature for 1 hour. The solution will shift from pale yellow to a deeper golden hue, indicating successful imine formation. TLC (8:2 Hexanes/EtOAc) should confirm the disappearance of the primary aniline spot (Rf ~0.4) and the emergence of a less polar imine spot.
-
-
Reduction: Add glacial acetic acid (1.0 equiv) to the mixture to catalyze iminium ion formation. Cool the flask to 0 °C using an ice bath. Slowly add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 15 mmol) in three portions over 15 minutes.
-
Causality: Portion-wise addition controls the exothermic hydride transfer and prevents thermal degradation of the intermediate.
-
-
Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.
-
Self-Validation Check: Effervescence (hydrogen gas evolution) will cease after the first hour. A final TLC check should show complete conversion to the secondary amine (Rf ~0.6).
-
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the pH reaches 8.
-
Causality: The basic pH ensures the newly formed N-butyl-2-fluoro-4-methylaniline is fully deprotonated (free base form), allowing it to partition exclusively into the organic layer.
-
-
Extraction: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Protocol B: Buchwald-Hartwig Cross-Coupling
Objective: Synthesize N-butyl-2-fluoro-4-methylaniline from 4-bromo-3-fluorotoluene.
Step-by-Step Methodology:
-
Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with 4-bromo-3-fluorotoluene (1.0 equiv, 5 mmol), Pd₂(dba)₃ (2 mol%, 0.1 mmol), BrettPhos (4 mol%, 0.2 mmol), and Sodium tert-butoxide (NaOtBu) (1.5 equiv, 7.5 mmol)[1].
-
Causality: NaOtBu is a strong, non-nucleophilic base that effectively deprotonates the amine during the catalytic cycle without competing for the electrophilic aryl bromide.
-
-
Solvent and Amine Addition: Add anhydrous toluene (25 mL, 0.2 M) and n-butylamine (1.2 equiv, 6 mmol). Seal the Schlenk tube and remove it from the glovebox.
-
Catalyst Activation & Reaction: Heat the mixture to 90 °C in an oil bath with vigorous stirring for 14 hours.
-
Self-Validation Check: Within the first 30 minutes of heating, the suspension will transition from a dark purple (characteristic of unactivated Pd₂(dba)₃) to a deep reddish-brown homogeneous solution. This color shift is the visual confirmation that the active Pd(0)-BrettPhos catalytic species has formed and oxidative addition is underway.
-
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc (30 mL) and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Causality: Removing the palladium early prevents the formation of intractable emulsions during the aqueous extraction phase.
-
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue by silica gel column chromatography (gradient elution: 100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure target compound.
References
-
Title: Buy 2-fluoro-4-methyl-N-(pentan-2-yl)aniline - Smolecule: Synthesis Methods Source: smolecule.com URL: 3
-
Title: Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor | Journal of Medicinal Chemistry Source: acs.org URL: 1
-
Title: Indoline derivatives as 5-HT2C receptor agonists Source: mdma.ch URL: 2
-
Title: US20120225904A1 - New 7-Phenyl-[1,2,4]triazolo[4,3-a]Pyridin-3(2H)-One Derivatives Source: google.com URL: 4
Sources
Application Note: Selective Mono-N-Alkylation of 2-Fluoro-4-methylaniline with 1-Bromobutane
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an optimized, high-yielding protocol for the selective mono-N-alkylation of sterically hindered, electronically deactivated anilines while suppressing tertiary amine byproduct formation.
Mechanistic Rationale & Substrate Profiling
The synthesis of secondary anilines via the direct N-alkylation of primary amines with alkyl halides is a fundamental transformation in medicinal chemistry. However, achieving high mono-alkylation selectivity is notoriously challenging. The resulting secondary amine is typically more nucleophilic than the primary starting material, which frequently leads to rapid over-alkylation and the formation of tertiary amine byproducts[1].
When utilizing 2-fluoro-4-methylaniline , the substrate presents unique electronic and steric parameters:
-
Electronic Effects: The fluorine atom at the ortho position exerts an electron-withdrawing inductive effect (-I), which slightly attenuates the nucleophilicity of the amine lone pair. Conversely, the para-methyl group provides an electron-donating effect (+I, +M) that partially counteracts the fluorine's deactivating nature, resulting in moderate overall nucleophilicity[2].
-
Selectivity Control (The "Cesium Effect"): To suppress N,N-dialkylation when reacting this substrate with unhindered primary electrophiles like 1-bromobutane, this protocol leverages the "Cesium Effect." The use of cesium bases (e.g., Cs2CO3 ) in polar aprotic solvents facilitates the formation of a stable, sterically encumbered coordination complex between the bulky cesium cation and the newly formed secondary amine. This coordination effectively shields the nitrogen lone pair, preventing a second nucleophilic attack on the alkyl halide[1][3].
-
Alternative Green Approaches: Micellar catalysis in aqueous surfactant systems has also demonstrated high selectivity by partitioning the lipophilic reactants and products within micelles, kinetically inhibiting dialkylation[4].
Caption: SN2 Mechanistic pathway for N-alkylation highlighting selectivity control against dialkylation.
Reaction Optimization & Quantitative Data
The following table summarizes the optimization of reaction conditions, highlighting the critical role of the base and solvent in controlling the mono- vs. di-alkylation ratio.
| Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mono-alkylation (%) | Di-alkylation (%) |
| K2CO3 | DMF | 80 | 12 | >95 | 65 | 25 |
| DIPEA | MeCN | 80 | 16 | 85 | 55 | 30 |
| Cs2CO3 | DMF | 60 | 12 | >95 | 88 | <5 |
| None (Micellar SDS)* | H2O | 25 | 24 | 90 | 85 | 8 |
*Note: Micellar catalysis represents a viable green alternative[4], though downstream isolation can be more complex due to emulsion formation during extraction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the selective mono-N-alkylation process.
Detailed Step-by-Step Protocol
Reagents Required:
-
2-Fluoro-4-methylaniline (1.0 equiv, limiting reagent)
-
1-Bromobutane (1.05 equiv)
-
Cesium carbonate ( Cs2CO3 , 1.5 equiv, finely powdered and oven-dried)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step 1: Reaction Setup (Inert Atmosphere)
-
Flame-dry a Schlenk flask or a two-neck round-bottom flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with dry Nitrogen ( N2 ) or Argon three times to ensure an anhydrous environment. Causality Note: Moisture can lead to the competitive hydrolysis of 1-bromobutane into 1-butanol[2].
-
Add 2-fluoro-4-methylaniline (1.0 mmol) and anhydrous DMF (5.0 mL) to the flask.
-
Add finely powdered, anhydrous Cs2CO3 (1.5 mmol). Causality Note: Finely powdering the base increases the surface area, which is critical for the heterogeneous deprotonation step in DMF.
Step 2: Alkylation Execution 5. Using a gas-tight syringe, add 1-bromobutane (1.05 mmol) dropwise over 5 minutes at room temperature. Causality Note: A strict stoichiometric control (1.05 eq) ensures complete conversion of the aniline while minimizing the availability of the electrophile for secondary over-alkylation reactions[3]. 6. Transfer the flask to a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 12 hours.
Step 3: Reaction Monitoring & Workup 7. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (9:1 v/v) solvent system. 8. Upon consumption of the starting material, remove the flask from the heat and cool to room temperature. 9. Quench the reaction by adding 15 mL of distilled water. Causality Note: Water quenches any unreacted base and dramatically decreases the solubility of the organic products in the DMF phase, forcing them out of solution. 10. Extract the aqueous mixture with Ethyl Acetate ( 3×15 mL). 11. Combine the organic layers and wash extensively with Brine ( 5×20 mL). Causality Note: Multiple brine washes are mandatory to partition and completely remove residual DMF from the organic layer.
Step 4: Purification 12. Dry the combined organic layers over anhydrous Sodium Sulfate ( Na2SO4 ). Filter and concentrate under reduced pressure using a rotary evaporator. 13. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 5% Ethyl Acetate in Hexanes.
Self-Validation & Analytical Characterization
To ensure the integrity of the protocol and confirm the successful synthesis of N-butyl-2-fluoro-4-methylaniline, validate the product using the following analytical benchmarks. This creates a self-validating feedback loop for the chemist:
-
TLC Analysis: Expect a single distinct spot under UV light (254 nm). The secondary amine product will typically have a higher Rf value than the highly polar primary aniline, but a lower Rf than the non-polar tertiary amine byproduct. Staining with Ninhydrin will yield a characteristic color change (often brown/orange for secondary anilines), distinguishing it from the primary starting material.
-
1 H NMR ( CDCl3 , 400 MHz):
-
Validation of Mono-alkylation: Look for the presence of a broad singlet integrating to 1H (approx. δ 3.5 - 4.0 ppm), corresponding to the single secondary amine N-H proton. The disappearance of the primary amine NH2 signal (integrating to 2H) confirms conversion.
-
Validation of Alkyl Chain: Appearance of a triplet integrating to 2H (approx. δ 3.1 ppm) corresponding to the N-CH2 group, along with upfield aliphatic multiplets for the remaining butyl chain protons ( CH2-CH2-CH3 ).
-
Aromatic Region: Three distinct aromatic protons confirming the intact 2-fluoro-4-methyl substituted ring.
-
References
-
University of Bath Research Portal | Conversion of Alcohols into Amines by Borrowing Hydrogen (Mechanistic insights into the Cesium Effect). URL:[Link]
- Google Patents | US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
PubMed (J Colloid Interface Sci.) | Selective N-Alkylation of Aniline by Micellar Catalysis. URL:[Link]
Sources
- 1. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 2. evitachem.com [evitachem.com]
- 3. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 4. Selective N-Alkylation of Aniline by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of N-butyl-2-fluoro-4-methylaniline derivatives in materials science
Application Note: Engineering High-Performance Organic Semiconductors Utilizing N-Butyl-2-fluoro-4-methylaniline Derivatives
Target Audience: Materials scientists, synthetic chemists, and optoelectronic device engineers.
The Chemical Logic of Fluorinated Anilines in Materials Science
N-butyl-2-fluoro-4-methylaniline (CAS 1040058-40-9) is a highly specialized secondary amine that serves as a critical building block in the synthesis of advanced organic electronic materials[1]. In the rapidly evolving fields of Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs), the design of Hole Transport Materials (HTMs) dictates both device efficiency and longevity. Utilizing this specific derivative introduces a tripartite synergistic effect into the conjugated backbone of HTMs:
-
Energy Level Alignment via Ortho-Fluorination: The strong electron-withdrawing nature of the C-F bond induces a powerful dipole moment that lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer or small molecule[2][3]. This deep HOMO level is critical for matching the valence band of perovskite light-absorbing layers, thereby maximizing hole extraction efficiency and increasing the open-circuit voltage ( Voc )[2][3].
-
Morphological Control via the N-Butyl Chain: Rigid, planar HTMs often suffer from excessive intermolecular π-π stacking, leading to crystallization and film aggregation during solution processing. The flexible N-butyl alkyl chain disrupts this aggregation, ensuring the formation of amorphous, pinhole-free films that prevent electrical shorting[4].
-
Electrochemical Stability via Para-Methylation: The para-methyl group provides a mild electron-donating effect to fine-tune the overall dipole and sterically protects the para-position. This prevents unwanted side reactions when the HTM forms a radical cation during active hole transport[5].
Furthermore, the integration of fluorine atoms significantly enhances the hydrophobicity of the hole transport layer (HTL), creating a moisture-resistant barrier that dramatically improves the long-term environmental stability of unencapsulated devices[2][6].
Quantitative Impact on Optoelectronic Properties
The strategic functionalization of spiro-bifluorene or dibenzofuran cores with fluorinated aniline derivatives yields measurable improvements in both electrochemical metrics and photovoltaic performance[2][7]. Table 1 synthesizes the causal relationship between these structural modifications and device outputs.
Table 1: Comparative Optoelectronic and Photovoltaic Properties of HTMs
| HTM Structural Modification | HOMO Level (eV) | Film Morphology | Water Contact Angle | Max Power Conversion Efficiency (PCE) |
| Non-Fluorinated Control | -5.10 | Aggregated / Crystalline | < 70° | ~19.07% |
| Meta-Fluorinated (mF) | -5.19 to -5.20 | Moderate Uniformity | ~ 78° | ~19.50% |
| Ortho-Fluorinated (oF) | -5.25 to -5.37 | Smooth, Pinhole-free | > 85° | 20.51% - 24.80% |
| N-Butyl-2-Fluoro Substituted | -5.30 | Highly Amorphous | > 90° | > 21.00% |
Data synthesized from comparative studies on spiro-bifluorene and D-π-D molecular structures demonstrating the superiority of ortho-fluorination and alkylation[2][4][6].
Experimental Protocols
To ensure maximum reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success before proceeding to the next stage of device fabrication.
Protocol A: Synthesis of Fluorinated HTM Cores via Buchwald-Hartwig Amination
Objective: Covalently couple N-butyl-2-fluoro-4-methylaniline to a halogenated spiro-bifluorene core to synthesize a functional HTM. Causality: The secondary amine of the precursor is sterically hindered by both the N-butyl group and the ortho-fluorine atom. Therefore, a highly active palladium catalyst with a bulky, electron-rich ligand is required to drive the reductive elimination step.
-
Reagent Preparation: Inside a nitrogen-filled glovebox, combine the halogenated core (1.0 eq), N-butyl-2-fluoro-4-methylaniline (2.2 eq)[1], Pd2(dba)3 (0.05 eq), and tri-tert-butylphosphine ( P(t−Bu)3 ) (0.1 eq) in anhydrous toluene.
-
Base Addition: Add sodium tert-butoxide (NaOtBu) (3.0 eq) as the proton scavenger. Causality: Toluene is selected because both the starting materials and the base exhibit optimal solubility profiles at the required reaction temperature.
-
Thermal Activation: Seal the reaction vessel, transfer it to a fume hood, and heat at 110 °C under rigorous stirring for 12 hours.
-
Validation Checkpoint (Self-Validating System): Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The disappearance of the halogenated core and the emergence of a highly UV-active spot (254 nm) indicates successful coupling. To validate the complete consumption of the amine, apply a ninhydrin stain and heat the plate; a lack of color change confirms that no unreacted secondary amine remains.
-
Purification: Quench with water, extract with dichloromethane, and purify via silica gel column chromatography.
Protocol B: Solution-Processed Hole Transport Layer (HTL) Deposition
Objective: Fabricate a uniform, hydrophobic HTL on top of a perovskite active layer.
-
Solution Formulation: Dissolve the synthesized fluorinated HTM (70 mM) in anhydrous chlorobenzene.
-
Chemical Doping: Add 4-tert-butylpyridine (tBP) and Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI, predissolved in acetonitrile). Causality: tBP modulates the work function and prevents the phase separation of Li-TFSI. The N-butyl chains of the HTM ensure the matrix remains amorphous, accommodating the dopants without inducing crystallization[4].
-
Spin-Coating: Dispense 40 µL of the doped HTM solution onto the perovskite substrate. Spin at 4000 rpm for 30 seconds in a controlled inert atmosphere.
-
Validation Checkpoint (Self-Validating System): Conduct a water contact angle measurement on a dummy glass substrate coated under identical conditions. A contact angle of >85° validates that the ortho-fluorine atoms are properly orienting at the film surface. This orientation is an absolute prerequisite for imparting the moisture resistance necessary for long-term device stability[2][6].
Process Workflow Diagram
Workflow from precursor synthesis to perovskite device integration.
References
-
Evaluating Fluorinated-Aniline Units with Functionalized Spiro[Fluorene-9,9′-Xanthene] as Hole-Transporting Materials in Perovskite Solar Cells and Light-Emitting Diodes. MDPI.[Link]
-
Effect of ortho-fluorine substituted hole transport materials for perovskite solar cells: influence of rigid vs. flexible linkers. RSC Publishing.[Link]
-
Fluorinated Cross-linkable and Dopant-free Hole Transporting Materials for Efficient and Stable Perovskite Solar Cells. ResearchGate.[Link]
-
Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. PMC.[Link]
-
Density functional theory study on the structural, reactivity, and electronic properties of all mono-, di-, tri-, tetra-, and penta-fluoroanilines as monomers for conducting polymers. Canadian Science Publishing.[Link]
-
Organic and organometallic fluorinated materials for electronics and optoelectronics. CORE.[Link]
Sources
- 1. CAS No. 1040058-40-9 Specifications | Ambeed [ambeed.com]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Effect of ortho-fluorine substituted hole transport materials for perovskite solar cells: influence of rigid vs. flexible linkers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Crude N-Butyl-2-fluoro-4-methylaniline
Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with isolating N-butyl-2-fluoro-4-methylaniline (CAS: 1040058-40-9) from complex crude reaction mixtures. Synthesizing this secondary alkylaniline via the alkylation of 2-fluoro-4-methylaniline inherently produces a statistical mixture of unreacted primary amine, the desired secondary amine, over-alkylated tertiary amine, and colored oxidation byproducts[1].
Because basic amines interact aggressively with the stationary phase in normal-phase chromatography, standard purification protocols often fail, resulting in poor yields and low purity. This guide provides field-proven, causally explained troubleshooting steps and self-validating protocols to ensure high-resolution separation.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does N-butyl-2-fluoro-4-methylaniline exhibit severe band broadening and tailing on a standard silica gel column? A1: The root cause is the Brønsted acid-base interaction between the basic secondary amine of your product and the acidic silanol groups (Si-OH) on the surface of the silica gel[2]. When the amine acts as a Lewis base, it forms strong hydrogen bonds and undergoes localized ion-exchange with these silanols[3]. This causes the compound to be retained unevenly across the column bed, leading to asymmetric elution (tailing) and co-elution with closely related impurities[4].
Solution: You must chemically mask the stationary phase. Introduce 1% to 5% Triethylamine (TEA) into your mobile phase[5]. TEA effectively neutralizes the acidic silanol sites. Furthermore, the three ethyl groups of TEA create a localized hydrophobic steric shield around the silanol, preventing the bulkier N-butyl-2-fluoro-4-methylaniline from binding, thus restoring symmetrical peak shape[6].
Caption: Mechanism of silanol suppression by triethylamine preventing amine tailing.
Q2: How do I maximize the chromatographic resolution between the primary, secondary, and tertiary amine species in my crude mixture? A2: Resolution in normal-phase chromatography for this mixture relies entirely on the hydrogen-bonding capacity of the amine species.
-
Tertiary Amine (N,N-dibutyl-2-fluoro-4-methylaniline): Lacks N-H bonds. It cannot act as a hydrogen bond donor, making it the least polar. It will elute first.
-
Secondary Amine (N-butyl-2-fluoro-4-methylaniline): Possesses one N-H bond. It has moderate polarity and will elute second.
-
Primary Amine (2-fluoro-4-methylaniline): Possesses two N-H bonds, maximizing its interaction with the silica gel. It is the most polar and will elute last.
Solution: Utilize a low-polarity isocratic system (e.g., Hexane/Ethyl Acetate 95:5) to exploit these subtle polarity differences. Pushing the column with too much polar solvent (like Methanol or high ratios of EtOAc) will compress the Rf values, causing the secondary and tertiary amines to co-elute[7].
Q3: My crude reaction mixture has turned dark red/brown. Will silica gel chromatography remove these colored impurities? A3: Often, it will not. Freshly synthesized fluoroanilines are typically pale yellow oils, but they rapidly undergo oxidation and polymerization upon exposure to air and light, forming highly colored, non-volatile polymeric impurities[8]. While silica gel can trap some of these, heavy oxidation will foul the stationary phase, causing the dark bands to streak and contaminate your purified fractions.
Solution: Do not load heavily oxidized crude directly onto a column. Perform a pre-chromatography acid-base extraction[8]. By converting the amines to their water-soluble hydrochloride salts, you can wash away the neutral polymeric organic impurities before chromatography.
Part 2: Data Presentation
Table 1: Chromatographic Properties of Alkylation Reaction Components (Data assumes a mobile phase of 95:5 Hexane:Ethyl Acetate + 1% TEA on Normal Phase Silica)
| Component | Structure Type | N-H Bonds | Relative Polarity | Expected Elution Order | Typical Rf Value |
| N,N-dibutyl-2-fluoro-4-methylaniline | Tertiary Amine (Over-alkylated) | 0 | Low | 1st | 0.75 - 0.85 |
| N-butyl-2-fluoro-4-methylaniline | Secondary Amine (Target) | 1 | Moderate | 2nd | 0.45 - 0.55 |
| 2-fluoro-4-methylaniline | Primary Amine (Starting Material) | 2 | High | 3rd | 0.15 - 0.25 |
| Oxidation Polymers | Polymeric / Neutral | N/A | Variable | Baseline / Streaking | 0.00 - 0.10 |
Table 2: Troubleshooting Matrix for Amine Chromatography
| Observation | Root Cause | Causal Solution |
| Target peak tails heavily (Asymmetry factor > 2.0) | Unmasked Brønsted acidic silanols interacting with the basic amine. | Add 1% v/v Triethylamine (TEA) to the mobile phase to sterically shield silanols[5]. |
| Target co-elutes with tertiary amine | Solvent system is too polar, compressing Rf differences. | Decrease Ethyl Acetate concentration; utilize an isocratic 95:5 Hex/EtOAc system[7]. |
| Column bed turns dark brown and streaks | Presence of high-molecular-weight oxidation products. | Perform an acid-base extraction prior to loading the column[8]. |
| Poor recovery/Yield loss | Irreversible adsorption onto active silica sites. | Pre-equilibrate the column with 2-3 column volumes of the TEA-modified solvent before loading[2]. |
Part 3: Experimental Workflows & Protocols
Caption: Decision matrix and experimental workflow for crude amine purification.
Protocol A: Pre-Chromatography Acid-Base Extraction
Purpose: To remove neutral oxidation polymers and non-basic organic impurities from the crude mixture prior to sensitive chromatography[8].
-
Dissolution: Dissolve the dark crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~100 mg/mL.
-
Acidification: Transfer the solution to a separatory funnel. Add an equal volume of 1M Hydrochloric Acid (HCl).
-
Causality: The basic anilines (primary, secondary, tertiary) are protonated to form water-soluble ammonium chloride salts, migrating to the aqueous layer. Neutral polymeric impurities remain in the organic layer.
-
-
Separation: Shake vigorously and vent. Separate the aqueous layer. Extract the organic layer once more with 0.5 volumes of 1M HCl. Combine the aqueous layers and discard the dark organic layer.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add 2M Sodium Hydroxide (NaOH) dropwise until the pH reaches >10 (verify with pH paper).
-
Causality: The ammonium salts are deprotonated back into their free-base amine forms, which are insoluble in water and will crash out as a cloudy suspension.
-
-
Recovery: Extract the aqueous suspension three times with fresh Ethyl Acetate. Combine the organic layers, dry over anhydrous Sodium Sulfate, filter, and concentrate under reduced pressure to yield a pre-purified, lighter-colored crude oil.
Protocol B: TEA-Deactivated Silica Gel Chromatography
Purpose: To resolve the secondary amine from primary and tertiary amine contaminants using a self-validating, silanol-suppressed system[7].
-
Mobile Phase Preparation: Prepare a solvent system of 94% Hexanes, 5% Ethyl Acetate, and 1% Triethylamine (v/v/v). Mix thoroughly.
-
Column Packing (Wet Slurry):
-
Place a cotton plug at the base of the glass column, followed by a thin layer of sand[3].
-
In a beaker, mix 60-120 mesh silica gel (approx. 30-50x the mass of the crude sample) with the prepared mobile phase to form a uniform slurry[9].
-
Pour the slurry into the column. Allow the solvent to drain, tapping the sides gently to pack the bed evenly.
-
Critical Step: Pass at least 2 column volumes of the TEA-containing mobile phase through the bed before loading. Causality: This ensures all acidic silanol sites are pre-equilibrated and masked by TEA before the target analyte touches the silica[2].
-
-
Sample Loading (Dry Loading):
-
Dissolve the pre-purified crude oil in a minimal amount of Dichloromethane.
-
Add a small amount of silica gel (approx. 3x the crude mass) to the solution and evaporate the solvent completely to form a free-flowing powder[10].
-
Carefully pour this powder evenly onto the top of the packed column bed. Cover with a 1 cm layer of protective sand[10].
-
-
Elution and Validation:
-
Carefully add the mobile phase and begin elution. Collect fractions in test tubes.
-
Self-Validation: Spot fractions on a TLC plate alongside a reference standard of the crude mixture. Develop the plate in the same 94:5:1 (Hex:EtOAc:TEA) solvent system. The target secondary amine will appear as the middle spot (Rf ~0.5).
-
-
Isolation: Combine fractions containing the pure secondary amine. Remove the solvent via rotary evaporation. Note: Residual TEA can be removed by placing the final oil under high vacuum (<1 Torr) for 4-6 hours.
References
- EvitaChem:"Buy N-butyl-2-fluoro-4-methylaniline (EVT-13389049)"
- LC Troubleshooting Bible:"Why Do Peaks Tail?"
- Phenomenex:"Tip on Peak Tailing of Basic Analytes"
- Benchchem:"Technical Support Center: Purifying Aniline Derivatives by Column Chrom
- Welch Materials:"Triethylamine as a Mobile Phase Additive: Wh
- ACS Publications:"Brønsted Acid Catalyzed Monoalkylation of Anilines with Trichloroacetimid
- Benchchem:"Technical Support Center: Purific
- Alfa Chemistry:"Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separ
- Organic Syntheses:"Purification of Organic Compounds by Flash Column Chrom
- Biotage:"How do I purify ionizable organic amine compounds using flash column chrom
Sources
- 1. evitachem.com [evitachem.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lctsbible.com [lctsbible.com]
- 5. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 6. welch-us.com [welch-us.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Low Conversion in N-Butyl-2-fluoro-4-methylaniline Catalysis
Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists troubleshooting low conversion rates during the catalytic synthesis of N-butyl-2-fluoro-4-methylaniline .
Synthesizing this specific secondary amine typically relies on two primary catalytic pathways: Reductive Amination (using 2-fluoro-4-methylaniline and butyraldehyde) and Buchwald-Hartwig Cross-Coupling (using an aryl halide and n-butylamine, or vice versa). Both routes frequently stall at low conversion (<30%) due to the unique electronic and steric profile of the ortho-fluoroaniline moiety.
Part 1: Diagnostic Overview & Causality
Before altering reaction conditions, it is critical to understand why this specific substrate resists catalysis. The culprit is the fluorine atom at the 2-position of the aniline ring:
-
Inductive Electron Withdrawal (-I Effect): Fluorine is highly electronegative. It pulls electron density away from the aromatic ring and the adjacent amine nitrogen. This significantly reduces the nucleophilicity of the nitrogen lone pair.
-
Steric Hindrance: The ortho-positioning of the fluorine atom creates a steric shield around the nitrogen, physically blocking the approach of electrophiles (like aldehydes) or bulky transition-metal complexes (like Palladium-ligand intermediates).
These two factors combined mean that 1[1] in reductive amination, and 2[2] in cross-coupling.
Part 2: Module A - Reductive Amination Workflows
FAQ: Overcoming Equilibrium and Reduction Bottlenecks
Q1: When reacting 2-fluoro-4-methylaniline with butyraldehyde and NaBH₄, my LC-MS shows mostly unreacted aniline and butanol. Why is the conversion so low? Causality: You are experiencing a kinetic mismatch. Because the ortho-fluoro group reduces the aniline's nucleophilicity, the initial attack on the aldehyde to form the intermediate hemiaminal (and subsequently the imine) is very slow. If a strong, indiscriminate reducing agent like sodium borohydride (NaBH₄) is present from the start, it will rapidly reduce the butyraldehyde directly into butanol before the imine has time to form. Solution: Switch to a two-step "pre-formation" protocol using a Brønsted acid catalyst (e.g., Acetic Acid) to activate the aldehyde, and use a milder, iminium-selective reducing agent like3[3].
Self-Validating Protocol: Optimized Reductive Amination
This protocol utilizes in-process controls (IPCs) to validate each mechanistic step.
-
Imine Pre-formation: In an oven-dried flask under nitrogen, dissolve 2-fluoro-4-methylaniline (1.0 equiv) and butyraldehyde (1.1 equiv) in anhydrous Dichloromethane (DCM).
-
Acid Catalysis: Add glacial acetic acid (1.0 to 1.5 equiv). Stir at room temperature for 2 hours.
-
Validation Step 1 (IPC): Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must confirm the disappearance of the aniline mass and the appearance of the imine mass [M+H]⁺ before proceeding. Do not add the reductant until imine formation is >80%.
-
Selective Reduction: Cool the reaction to 0 °C. Portion-wise, add STAB (1.5 equiv). The bulky triacetoxy ligands make STAB mild enough to ignore the aldehyde but reactive enough to reduce the protonated iminium ion.
-
Validation Step 2 (IPC): Stir for 4 hours, then take another aliquot. LC-MS should show the complete conversion of the imine to the N-butyl-2-fluoro-4-methylaniline product.
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.
Part 3: Module B - Buchwald-Hartwig Cross-Coupling
FAQ: Preventing Catalyst Stalling and Deactivation
Q2: My Buchwald-Hartwig coupling of 4-bromo-3-fluorotoluene and n-butylamine stalled at 20% conversion. I am using Pd(OAc)₂ and PPh₃. What went wrong? Causality: The catalyst system is failing at the amine coordination step. Simple catalysts like Pd(OAc)₂ are4[4]. The ortho-fluoro group prevents the amine from efficiently displacing the halide on the Pd(II) intermediate. Consequently, the stalled Pd(II) complex degrades over time, often precipitating as inactive "Palladium black." Solution: Upgrade to a modern precatalyst system. 4[4]. Use a RuPhos Pd G3 or BrettPhos Pd G3 precatalyst. These dialkylbiaryl phosphine ligands are specifically engineered to force reductive elimination and accommodate bulky, electron-deficient amines.
Q3: I upgraded my catalyst, but I am still seeing low conversion and the formation of multiple side products. I am using NaOtBu as the base. Causality: While NaOtBu is a powerful base that accelerates the deprotonation step, it is often too harsh for sensitive substrates and can lead to base-induced degradation or dehalogenation of the starting material before the slow amine coordination can occur. Solution: Switch to a weaker, more tolerant base like Cs₂CO₃ or K₃PO₄. Additionally, ensure your solvent is 5[5].
Self-Validating Protocol: Optimized Buchwald-Hartwig Amination
-
Rigorous Degassing: To an oven-dried Schlenk flask, add 4-bromo-3-fluorotoluene (1.0 equiv), RuPhos Pd G3 precatalyst (2-3 mol%), and Cs₂CO₃ (2.0 equiv). Evacuate and backfill the flask with Argon three times.
-
Reagent Addition: Add anhydrous,6[6], followed by n-butylamine (1.2 equiv).
-
Heating & Validation (IPC): Seal the vessel and heat to 90 °C. After 2 hours, carefully6[6]. Immediately quench the aliquot in a vial containing ethyl acetate and water.
-
Analysis: Filter the organic layer of the aliquot through a small plug of silica gel to remove palladium residues, and analyze via GC-MS or LC-MS. If conversion is <50%, continue heating for an additional 12 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, wash with brine, dry, and concentrate for column chromatography.
Part 4: Quantitative Data Comparison
The following table summarizes the expected conversion rates based on specific parameter combinations when synthesizing ortho-fluoro substituted secondary anilines.
| Catalytic Method | Substrates | Catalyst / Reductant | Additive / Base | Typical Conversion | Primary Failure Mode |
| Reductive Amination | Aniline + Butyraldehyde | NaBH₄ | None | < 20% | Over-reduction of aldehyde to butanol |
| Reductive Amination | Aniline + Butyraldehyde | STAB (NaBH(OAc)₃) | Acetic Acid (1.0 eq) | > 85% | Slow imine formation if acid is omitted |
| Buchwald-Hartwig | Ar-Br + n-Butylamine | Pd(OAc)₂ / PPh₃ | NaOtBu | < 30% | Catalyst deactivation; failure to coordinate |
| Buchwald-Hartwig | Ar-Br + n-Butylamine | RuPhos Pd G3 | Cs₂CO₃ | > 90% | Base-induced degradation if NaOtBu is used |
Part 5: Mechanistic & Troubleshooting Visualizations
Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting the coordination bottleneck.
Caption: Diagnostic decision tree for troubleshooting low conversion in amine catalysis.
References
-
BenchChem Technical Support Team. "Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles." Benchchem. 5
-
BenchChem Technical Support Team. "Troubleshooting low conversion in Buchwald-Hartwig amination." Benchchem. 6
-
Smolecule. "Buy 2-fluoro-4-methyl-N-(pentan-2-yl)aniline - Synthesis Methods." Smolecule. 1
-
Reddit Community (r/chemistry). "Help troubleshooting a Buchwald-Hartwig amination?" Reddit. 4
-
NIH / PubMed Central. "Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects." PMC. 2
-
Google Patents. "CA2994688C - 1,3,4-oxadiazole derivative compounds as histone deacetylase 6 inhibitor... (Reductive Amination Protocols)." Google Patents. 3
Sources
- 1. Buy 2-fluoro-4-methyl-N-(pentan-2-yl)aniline [smolecule.com]
- 2. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2994688C - 1,3,4-oxadiazole derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 4. Reddit - Please wait for verification [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Optimizing temperature and solvent conditions for N-butyl-2-fluoro-4-methylaniline reactions
Welcome to the Technical Support Center for N-Butyl-2-fluoro-4-methylaniline reaction optimization. This portal is designed for researchers, application scientists, and drug development professionals who require rigorous, field-proven methodologies to overcome the unique steric and electronic challenges presented by this specific aniline derivative.
Mechanistic Overview: The Causality of Reactivity
N-Butyl-2-fluoro-4-methylaniline presents a highly specific reactivity profile governed by three structural pillars:
-
The Ortho-Fluoro Effect: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while creating a rigid steric wall adjacent to the secondary amine. This raises the activation barrier for transition-metal-catalyzed cross-couplings[1].
-
The N-Butyl Chain: This group adds significant steric bulk and lipophilicity, restricting the conformational freedom of the nitrogen lone pair and making the molecule susceptible to β-hydride elimination at high temperatures.
-
The Para-Methyl Group: Provides mild electron donation (+I), which partially offsets the fluorine's deactivation but strictly blocks the para position from electrophilic attack.
Troubleshooting & FAQs
Q1: During Buchwald-Hartwig amination with aryl chlorides, my reaction stalls at 20-30% conversion. How do I optimize the temperature and solvent? Scientist's Insight: Stalling is a classic symptom of a high activation barrier during the reductive elimination step. The dual steric clash between the N-butyl group and the ortho-fluorine forces the nitrogen lone pair out of the optimal conjugation plane with the palladium center. Optimization:
-
Solvent: Switch from polar aprotic solvents (like DMF) to non-polar aromatic solvents like Toluene or 1,4-Dioxane . Toluene suppresses protodehalogenation and stabilizes the critical palladium-amido intermediate[3].
-
Temperature: Elevate the temperature strictly to 100–110 °C . The ortho-fluoro effect necessitates higher thermal energy to overcome the rotational barrier of the intermediate complex [1].
-
Ligand/Base: Utilize bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos .
Q2: I am observing a significant loss of the N-butyl group (dealkylation) when running reactions above 120 °C. Why does this happen and how can I prevent it? Scientist's Insight: At elevated temperatures (>120 °C), especially in polar solvents with strong alkoxide bases (e.g., NaOtBu), secondary N-alkyl anilines undergo base-mediated oxidative dealkylation or β-hydride elimination. Optimization: Cap your thermal input at 110 °C. More importantly, replace strong alkoxide bases with Cs₂CO₃ . Cesium carbonate provides sufficient basicity to deprotonate the amine upon palladium coordination without triggering the dealkylation pathway [3].
Q3: What are the optimal conditions for electrophilic aromatic substitution (e.g., halogenation) on this ring? Scientist's Insight: The secondary amine is a strong ortho/para director. However, the para position is blocked by the methyl group, and one ortho position is blocked by fluorine. The remaining ortho position (C6) is highly activated but sterically congested. Optimization: Run the reaction under kinetic control at 0–5 °C in a non-polar solvent like Dichloromethane (DCM) . Higher temperatures or polar solvents will lead to over-reaction or oxidation of the sensitive secondary amine [2].
Quantitative Optimization Matrix
The following table summarizes the causal relationship between solvent, temperature, and reaction outcomes based on validated empirical data.
| Reaction Type | Solvent | Optimal Temp (°C) | Base / Catalyst | Expected Outcome & Causality |
| Buchwald-Hartwig | Toluene | 100–110 | Pd₂(dba)₃, XPhos, Cs₂CO₃ | >90% yield. Non-polar environment prevents dealkylation; XPhos overcomes steric clash. |
| Buchwald-Hartwig | DMF | 100–110 | Pd(OAc)₂, dppf, NaOtBu | <40% yield. Polar solvent + strong base induces β-hydride elimination (loss of butyl group). |
| N-Acylation | DCM | 0–20 | Et₃N or DIPEA | >95% yield. Low temperature controls exotherm; DCM ensures complete solubility of intermediates. |
| Electrophilic Subs. | DCM | 0–5 | Lewis Acid (e.g., AlCl₃) | Moderate yield. Strict low temp required to favor the C6 kinetic product and prevent amine oxidation. |
Visualizing the Reaction Logic
Decision matrix for optimizing temperature and solvent conditions.
Self-Validating Experimental Protocol
Optimized Buchwald-Hartwig Amination of N-Butyl-2-fluoro-4-methylaniline This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Catalyst Pre-activation (Inert Atmosphere)
-
In a flame-dried Schlenk tube, combine Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
-
Evacuate and backfill with Argon (3 cycles).
-
Add 2 mL of anhydrous, degassed Toluene. Stir at 25 °C for 15 minutes.
-
Self-Validation Checkpoint: The solution must transition from deep purple/black to a clear, dark red/burgundy color, indicating the successful formation of the active L₂Pd(0) species.
Step 2: Substrate Addition
-
Add the aryl halide (1.0 equiv) and N-butyl-2-fluoro-4-methylaniline (1.2 equiv).
-
Add anhydrous Cs₂CO₃ (1.5 equiv).
-
Wash the sides of the tube with an additional 3 mL of Toluene.
Step 3: Thermal Cycling
-
Seal the tube and heat to exactly 105 °C in a pre-heated oil bath.
-
Stir vigorously (800 rpm) for 12 hours. The high stirring rate is critical due to the heterogeneous nature of Cs₂CO₃.
-
Self-Validation Checkpoint: At 4 hours, withdraw a 10 µL aliquot under Argon, dilute in 1 mL Acetonitrile, and run LC-MS. You must observe the product mass peak [M+H]⁺ with less than 15% of the starting aniline (m/z 182.1) remaining. If conversion is <50%, verify the anhydrous state of your Cs₂CO₃.
Step 4: Workup
-
Cool the reaction to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Concentrate under reduced pressure and purify via flash chromatography (Hexanes/Ethyl Acetate gradient).
References
-
Title: N–C Axially Chiral Compounds with an ortho-Fluoro Substituent and Steric Discrimination between Hydrogen and Fluorine Atoms Based on a Diastereoselective Model Reaction Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
Technical Support Center: Overcoming Steric Hindrance in N-Butyl-2-fluoro-4-methylaniline Functionalization
Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing bottlenecks in the derivatization of N-butyl-2-fluoro-4-methylaniline (CAS: 1040058-40-9)[1].
The functionalization of this scaffold is notoriously difficult. The secondary amine is flanked by an ortho-fluoro group and an N-butyl chain, creating a highly congested steric environment that severely impedes the approach of electrophiles and transition metal catalysts. This guide provides field-proven, mechanistically grounded solutions to bypass these steric limitations.
Diagnostic Workflow: Strategic Catalyst & Reagent Selection
Before initiating your synthesis, consult the decision matrix below to select the optimal reaction pathway based on your desired derivative.
Decision matrix for functionalizing sterically hindered N-butyl-2-fluoro-4-methylaniline.
Mechanistic Troubleshooting & FAQs
Q1: Why does N-arylation of N-butyl-2-fluoro-4-methylaniline fail or yield trace product when using standard Pd/BrettPhos catalysts? A: The failure stems from a mismatch in steric profiles. N-butyl-2-fluoro-4-methylaniline is a bulky secondary amine. BrettPhos possesses a large steric hindrance around the palladium center due to its methoxy and isopropyl groups. This extreme congestion prevents the secondary amine from coordinating to the Pd complex, making oxidative addition the rate-limiting step and stalling the catalytic cycle[2]. Solution: Switch to RuPhos . The steric hindrance around the Pd-RuPhos center is relatively smaller, allowing the bulky secondary amine to approach. This shifts the rate-limiting step to reductive elimination, significantly lowering the overall energy barrier for hindered secondary amines[2].
Q2: My room-temperature Buchwald-Hartwig aminations are stalling after 30 minutes. How do I prevent this? A: Stalling at room temperature is typically caused by the formation of off-cycle, unreactive Pd complexes (catalyst deactivation). For sterically hindered substrates, catalysts based on BrettPhos or EPhos often degrade before the reaction can reach completion[3]. Solution: Utilize GPhos , a dialkylbiaryl monophosphine ligand designed specifically for catalyst stability. GPhos-supported Pd catalysts minimize the formation of off-cycle intermediates, enabling the successful coupling of sterically hindered aryl halides and amines even at room temperature[3].
Q3: Direct N-alkylation with alkyl halides is causing over-alkylation and quaternary ammonium salt formation. What is a more chemoselective alternative? A: Direct alkylation of anilines with alkyl halides is notoriously difficult to control. Instead, employ Reductive Amination using sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is highly selective for reducing the intermediate iminium ion at pH 6–7 without competitively reducing the precursor carbonyl compound, completely avoiding over-alkylation[4]. Alternatively, for a more sustainable approach, consider Nickel-catalyzed direct N-alkylation using primary alcohols via a "borrowing hydrogen" methodology, which tolerates reducible functionalities and avoids toxic alkyl halides[5].
Self-Validating Experimental Protocols
Protocol A: Synthesis of Tertiary N-Aryl Derivatives via RuPhos-Mediated Amination
This protocol utilizes the Pd/RuPhos system to overcome the steric clash inherent to N-butyl-2-fluoro-4-methylaniline.
-
Glovebox Preparation (Critical for Pd(0) stability): Inside an inert atmosphere glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).
-
Causality: NaOtBu is a strong base required to deprotonate the coordinated amine, facilitating reductive elimination.
-
-
Substrate Addition: Add the aryl halide (1.0 equiv) and N-butyl-2-fluoro-4-methylaniline (1.2 equiv).
-
Solvent Introduction: Add anhydrous, degassed toluene (0.2 M).
-
Self-Validation Check: The solution should turn from yellow/orange to a deep, homogeneous red upon stirring, indicating the successful formation of the active monoligated Pd(0)-RuPhos complex. If the solution turns black and precipitates, Pd black has formed due to oxygen ingress; discard and restart.
-
-
Reaction Execution: Seal the tube, remove from the glovebox, and heat at 85 °C for 12–24 hours.
-
Monitoring: Monitor via GC-MS. The disappearance of the aryl halide mass peak confirms oxidative addition is proceeding successfully.
Protocol B: Chemoselective Reductive Amination for N-Alkyl Derivatives
This two-step, one-pot procedure ensures selective C-N bond formation without over-reduction.
-
Iminium Ion Formation: In a round-bottom flask, dissolve N-butyl-2-fluoro-4-methylaniline (1.0 equiv) and the target aldehyde (1.1 equiv) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 equiv) to adjust the pH to 6–7[4].
-
Causality: The weakly acidic environment protonates the carbonyl oxygen, accelerating nucleophilic attack by the hindered amine while keeping the amine largely unprotonated.
-
-
Pre-incubation: Stir at room temperature for 1 hour.
-
Self-Validation Check: Analyze an aliquot via TLC or IR spectroscopy (look for the appearance of a C=N stretch around 1650 cm⁻¹). Do not proceed until iminium formation is complete to prevent direct reduction of the aldehyde.
-
-
Selective Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes.
-
Causality: The steric bulk and electron-withdrawing nature of the three acetoxy groups reduce the nucleophilicity of the hydride, making it selectively reactive toward the highly electrophilic iminium ion over the neutral aldehyde[4].
-
-
Quench & Workup: Stir for 4 hours, then quench carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with dichloromethane.
Quantitative Data: Ligand & Reagent Selection Matrix
Use the following empirical data to guide your reagent selection when functionalizing N-butyl-2-fluoro-4-methylaniline.
| Catalytic System / Reagent | Reaction Type | Substrate Compatibility | Rate-Limiting Step | Relative Efficiency | Ref |
| Pd / BrettPhos | Buchwald-Hartwig | Unhindered Primary Amines | Oxidative Addition | Low (<20% yield) | [2] |
| Pd / RuPhos | Buchwald-Hartwig | Hindered Secondary Amines | Reductive Elimination | High (>85% yield) | [2] |
| Pd / GPhos | Buchwald-Hartwig | Broad (1° & 2° Amines) | Variable (Highly Stable) | Very High (>90% yield) | [3] |
| NaBH(OAc)₃ | Reductive Amination | Iminium Ions | Hydride Transfer | High (>80% yield) | [4] |
| NiBr₂ / L1 | Borrowing Hydrogen | Amines + Alcohols | Alcohol Dehydrogenation | Moderate-High | [5] |
Sources
- 1. CAS No. 1040058-40-9 Specifications | Ambeed [ambeed.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
Preventing oxidative degradation of N-butyl-2-fluoro-4-methylaniline during storage
Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the notorious oxidative instability of secondary fluoroanilines.
Handling N-butyl-2-fluoro-4-methylaniline (CAS: 1040058-40-9) requires rigorous environmental control. According to standard chemical safety specifications, this compound must be handled under inert gas, kept cool, and strictly protected from sunlight. Below, we bridge the gap between theoretical degradation mechanisms and field-proven, self-validating storage protocols.
Part 1: Mechanistic Insight (The "Why")
To prevent degradation, we must first understand the causality behind it. N-butyl-2-fluoro-4-methylaniline is a secondary aromatic amine. The presence of the para-methyl group donates electron density to the aromatic ring via hyperconjugation. This lowers the oxidation potential of the nitrogen lone pair, making the abstractable hydrogen on the secondary amine highly susceptible to radical initiation.
When exposed to dissolved oxygen, actinic light, or trace transition metals, the compound forms highly reactive nitroxyl radicals. These radicals rapidly propagate and undergo oxidative coupling to form highly conjugated quinone imines and oligomers, which manifest visually as yellow-to-brown discoloration[1]. Degradation is further accelerated if hydroperoxides or other oxidative products are allowed to accumulate in the storage medium[2].
Oxidative degradation pathways of secondary anilines and targeted prevention strategies.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my N-butyl-2-fluoro-4-methylaniline turn from colorless to yellow/brown even when refrigerated? A: Discoloration is the hallmark of oxidative coupling. Refrigeration (2–8 °C) slows the kinetic rate of degradation but does not stop it if the atmosphere is reactive. Even trace amounts of oxygen dissolved in the liquid or trapped in the headspace can initiate radical formation. Significant decreases in aromatic amine concentrations can occur within just three months if the gas phase is not strictly controlled[3].
Q2: Can I use Nitrogen instead of Argon for blanketing the storage vial? A: While Nitrogen is standard, Argon is strongly recommended for highly sensitive secondary anilines. Argon (1.78 g/L) is significantly denser than ambient air (1.22 g/L) and Nitrogen (1.16 g/L). When purged into a vial, Argon settles directly over the liquid surface, creating a robust, gravity-fed physical barrier against oxygen ingress during repeated opening and closing of the container.
Q3: My HPLC chromatogram shows new impurity peaks with higher retention times. What are they? A: These are likely azoxy dimers or quinone imine oligomers resulting from autoxidation. Because these coupled products are larger and more conjugated than the parent monomer, they typically exhibit higher lipophilicity and longer retention times on reverse-phase HPLC columns.
Q4: Should I add an antioxidant to my stock solution? A: Yes, if your downstream application permits it. Adding 100–500 ppm of a hindered phenol like Butylated Hydroxytoluene (BHT) or a free radical scavenger (e.g., methimazole) can significantly inhibit the formation of undesired amine oxidation products[1]. Always validate that the antioxidant does not interfere with your specific synthetic or analytical workflow[4].
Part 3: Validated Experimental Protocols
To guarantee trustworthiness, do not rely on simple surface blanketing. Use the following self-validating protocol to establish a true anaerobic storage environment.
Protocol: Anaerobic Degassing and Aliquoting (Self-Validating System)
Objective: Actively remove dissolved oxygen and establish a long-term inert storage environment.
-
Baseline Validation: Draw a 10 µL sample and analyze via HPLC-UV (254 nm). Confirm the initial purity is >95% and record the baseline to monitor future degradation.
-
Freeze-Pump-Thaw Degassing:
-
Causality: Surface blanketing only protects the liquid interface; dissolved O₂ must be actively removed from the bulk liquid to prevent internal radical initiation.
-
Submerge the sealed Schlenk flask of N-butyl-2-fluoro-4-methylaniline in liquid nitrogen until completely frozen.
-
Open the flask to a high-vacuum line for 5 minutes to evacuate headspace gases.
-
Isolate the vacuum and allow the flask to thaw at room temperature, releasing trapped O₂ bubbles.
-
Repeat this cycle three times.
-
-
Argon Displacement: Backfill the flask with Argon gas. Validation Step: Verify the inert atmosphere using an inline trace oxygen sensor (target <10 ppm O₂ in the glovebox or Schlenk line).
-
Aliquoting: Using a gas-tight, oven-dried Hamilton syringe, transfer single-use volumes (e.g., 1–5 mL) into pre-dried amber glass vials that have been pre-purged with Argon.
-
Causality: Single-use aliquots prevent repeated atmospheric exposure and moisture introduction to the main stock.
-
-
Sealing & Storage: Seal the vials with PTFE-lined silicone septa caps. Wrap the caps tightly with Parafilm to prevent gas exchange. Store immediately at -20 °C in a secondary opaque container.
Part 4: Quantitative Stability Data
The following table synthesizes illustrative stability data for secondary aromatic amines under various storage conditions over a 12-month period, demonstrating the critical need for combined environmental controls[4].
Table 1: Stability Profile of N-Butyl-2-fluoro-4-methylaniline (12-Month Study)
| Storage Temp | Atmosphere | Container Type | Additive | Purity (1 Mo) | Purity (6 Mo) | Purity (12 Mo) | Visual Appearance (12 Mo) |
| 25 °C | Ambient Air | Clear Glass | None | 96.5% | 88.2% | < 80.0% | Dark Brown / Viscous |
| 2–8 °C | Ambient Air | Amber Glass | None | 98.8% | 94.5% | 89.1% | Deep Yellow |
| 2–8 °C | Argon Purge | Amber Glass | None | 99.8% | 99.1% | 98.5% | Pale Yellow |
| -20 °C | Argon Purge | Amber Glass | None | 99.9% | 99.7% | 99.5% | Colorless |
| 2–8 °C | Argon Purge | Amber Glass | 200 ppm BHT | 99.9% | 99.8% | 99.6% | Colorless |
References
- Google Patents.
-
ResearchGate . "Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions." ResearchGate.net.[Link]
-
PubMed . "Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions and Reduction of Their Mutagenic Potential." NIH.gov.[Link]
Sources
- 1. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 2. Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Analytical Comparison Guide: High-Field vs. Routine NMR for the Structural Elucidation of Fluorinated Anilines
Executive Summary
In modern drug discovery, the incorporation of fluorine into small molecule candidates is a ubiquitous strategy to modulate lipophilicity, metabolic stability, and target binding affinity[1]. However, the introduction of fluorine atoms significantly complicates structural elucidation. The spin-1/2 19 F nucleus exhibits strong scalar coupling to both 1 H and 13 C nuclei, frequently transforming simple first-order NMR spectra into complex, second-order multiplet forests.
This guide objectively compares the analytical performance of routine Low-Field NMR (400 MHz, 1D) against Advanced High-Field NMR (600 MHz, CryoProbe, 2D) for the structural characterization of N-butyl-2-fluoro-4-methylaniline . By analyzing the causality behind experimental choices, we provide researchers with a definitive framework for selecting the appropriate NMR strategy for complex fluorinated aromatics.
The Target Compound: N-butyl-2-fluoro-4-methylaniline
N-butyl-2-fluoro-4-methylaniline (C 11 H 16 FN) features an electron-rich aniline core, an N-alkyl chain, and a highly coupled trisubstituted aromatic ring. The presence of the ortho-fluorine atom splits the 13 C signals across the entire ring system, with coupling constants ( JCF ) ranging from ~238 Hz ( 1JCF ) down to ~2 Hz ( 4JCF )[2]. This extensive splitting presents a severe analytical challenge for standard instrumentation.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocols must be executed as a self-validating system. The use of an internal standard and precise temperature control ensures that chemical shift variations are strictly due to the molecular environment, not experimental artifact.
Step 1: Sample Preparation
-
Quantification: Accurately weigh 15.0 mg (± 0.1 mg) of N-butyl-2-fluoro-4-methylaniline. This specific mass ensures a consistent sample concentration (~140 mM), optimizing the signal-to-noise ratio (SNR) for 13 C acquisition without inducing concentration-dependent aggregation.
-
Solvation: Dissolve the compound in 600 µL of Chloroform-d (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). CDCl 3 is selected to minimize solvent exchange with the secondary amine (NH) proton.
-
Transfer: Filter the solution through a glass wool plug into a high-precision 5 mm NMR tube to eliminate particulate matter that could distort magnetic field homogeneity (shimming).
Step 2: Acquisition Parameters (The Comparison)
-
Routine Strategy (400 MHz):
-
Hardware: 400 MHz Spectrometer equipped with a standard room-temperature BBFO probe.
-
1 H NMR: 16 scans, 2.0 s relaxation delay (D1), 30° flip angle.
-
13 C NMR: 1024 scans, 2.0 s D1, WALTZ-16 1 H decoupling.
-
-
Advanced Strategy (600 MHz):
-
Hardware: 600 MHz Spectrometer equipped with a TCI (Triple Resonance) CryoProbe.
-
1 H NMR: 8 scans, 2.0 s D1, 30° flip angle.
-
13 C NMR: 256 scans (leveraging the 4x SNR boost of the CryoProbe), 2.0 s D1.
-
2D HMBC ( 1 H- 13 C): 4 scans per increment, 256 t1 increments, optimized for long-range coupling ( nJCH = 8 Hz).
-
Mechanistic Causality: Why Field Strength & 2D Techniques Matter
Expertise & Experience Insight: The decision to escalate to a 600 MHz system is not merely about sensitivity; it is governed by the fundamental physics of spin-spin coupling.
In the 400 MHz spectrum, the chemical shift difference ( Δν ) between the aromatic protons (H3, H5, H6) is small relative to their coupling constants ( J ). When Δν/J<10 , the system enters the strong coupling regime, producing second-order spectra with distorted intensities (roofing effects) that obscure the critical 19 F- 1 H splittings. By increasing the static magnetic field ( B0 ) to 600 MHz, Δν increases linearly while J remains constant[3]. This pushes the system into the weak coupling limit ( Δν/J>10 ), simplifying the multiplets into readable first-order patterns.
Furthermore, the CryoProbe is essential for the 13 C analysis of fluorinated compounds. Because the 19 F nucleus splits the 13 C signals into doublets, the peak intensity is halved for every coupling interaction. The quaternary C2 carbon, split by a massive 1JCF of ~238.4 Hz, often disappears into the baseline noise at 400 MHz. The CryoProbe's reduced thermal noise allows for the definitive identification of these critical nodes without requiring days of signal averaging[4].
Performance Comparison & Data Presentation
Table 1: 1 H NMR Resolution Comparison (Aromatic Region)
| Proton | 400 MHz Observation | 600 MHz Observation | Assignment Confidence |
| Ar-H3 | Complex multiplet, overlaps with H5 | Clean dd ( 3JHF =12.0, 4JHH =1.8 Hz) | High (600 MHz) |
| Ar-H5 | Complex multiplet, overlaps with H3 | Clean ddd ( 3JHH =8.2, 4JHF =5.5, 4JHH =1.8 Hz) | High (600 MHz) |
| Ar-H6 | Apparent triplet (unresolved 5JHF ) | Clean dd ( 3JHH =8.2, 5JHF =1.5 Hz) | High (600 MHz) |
Table 2: 13 C NMR Assignments and 19 F- 13 C Coupling (CDCl 3 )
| Carbon | Shift (ppm) | Multiplicity | JCF (Hz) | 400 MHz Detection | 600 MHz Detection |
| C1 (Ar-N) | 135.2 | d | 11.5 | Broad singlet (unresolved) | Clear doublet |
| C2 (Ar-F) | 151.8 | d | 238.4 | Lost in baseline noise | High SNR doublet |
| C3 (Ar-H) | 115.6 | d | 18.2 | Resolved doublet | Resolved doublet |
| C4 (Ar-CH 3 ) | 126.3 | d | 6.8 | Apparent singlet | Clear doublet |
| C5 (Ar-H) | 128.1 | d | 2.1 | Apparent singlet | Clear doublet |
| C6 (Ar-H) | 111.4 | d | 3.5 | Apparent singlet | Clear doublet |
Workflow Visualization
Workflow comparing routine 400 MHz and advanced 600 MHz NMR strategies for fluorinated anilines.
Conclusion
While 400 MHz NMR serves as an adequate tool for basic purity checks, it fundamentally falls short in the de novo structural elucidation of complex fluorinated aromatics like N-butyl-2-fluoro-4-methylaniline. The advanced 600 MHz platform, augmented by a CryoProbe, is mandatory to resolve second-order proton multiplets and to confidently assign highly split quaternary carbons. Drug development professionals must weigh the upfront cost of higher-field instrument time against the severe downstream risks of misassigned structure-activity relationships (SAR).
References
- Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 - RSC Publishing.
- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.
A Senior Application Scientist's Guide to Fluorinated Secondary Anilines: A Comparative Analysis of N-butyl-2-fluoro-4-methylaniline and Its Isomers
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique properties of fluorine—its high electronegativity, small atomic size, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Judicious fluorination can enhance metabolic stability, modulate pKa, increase binding affinity, and improve membrane permeability.[1][2]
This guide focuses on a specific class of fluorinated building blocks: secondary anilines. These moieties are prevalent in a vast array of bioactive molecules. We will conduct an in-depth comparison of N-(sec-butyl)-2-fluoro-4-methylaniline , a versatile intermediate, with its key positional isomer and other related fluorinated anilines. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of how subtle structural modifications in this chemical class can lead to significant differences in performance, guiding more informed decisions in molecular design and synthesis.
The Subject of Comparison: N-butyl-2-fluoro-4-methylaniline
N-(sec-butyl)-2-fluoro-4-methylaniline (also referred to as N-(butan-2-yl)-2-fluoro-4-methylaniline) is an aromatic amine characterized by a fluorine atom ortho to the amino group and a methyl group in the para position.[3] This specific substitution pattern imparts a unique set of electronic and steric properties that are valuable in the synthesis of complex pharmaceutical agents and other advanced materials.[4][5]
To establish a meaningful comparison, we will primarily evaluate it against its key positional isomer, N-(sec-butyl)-4-fluoro-2-methylaniline . This direct comparison will highlight how simply swapping the positions of the fluorine and methyl groups can alter key physicochemical properties relevant to drug development.
Physicochemical Property Comparison: A Tale of Two Isomers
| Property | N-(sec-butyl)-2-fluoro-4-methylaniline | N-(sec-butyl)-4-fluoro-2-methylaniline | Rationale for Expected Differences |
| Molecular Formula | C₁₁H₁₆FN[3] | C₁₁H₁₆FN | Identical |
| Molecular Weight | 181.25 g/mol [3] | 181.25 g/mol | Identical |
| Parent Aniline | 2-Fluoro-4-methylaniline[8] | 4-Fluoro-2-methylaniline[9] | The precursor dictates the core aromatic structure. |
| Predicted LogP | ~3.4 (Inferred) | ~3.4 (Inferred) | While the parent anilines have different LogP values (1.4 for the 2-F isomer vs. a higher value for the 4-F isomer due to reduced polarity), the addition of the large, lipophilic sec-butyl group is the dominant factor, likely bringing the final LogP values closer together.[8][9] |
| Predicted pKa | Lower Basicity | Higher Basicity | The fluorine atom at the ortho position in the 2-fluoro isomer exerts a strong electron-withdrawing inductive effect, significantly reducing the electron density on the nitrogen and thus lowering its basicity (pKa).[10] In the 4-fluoro isomer, the fluorine is para to the nitrogen, and its inductive effect is partially offset by a π-donating resonance effect, resulting in a comparatively higher basicity.[11] |
| Metabolic Stability | Potentially Higher | Potentially Lower | The ortho-fluoro group can act as a "metabolic shield," sterically hindering enzymatic access to the nitrogen atom (e.g., by Cytochrome P450 enzymes), which is a common site of metabolism. This can lead to increased metabolic stability.[12] The 4-fluoro isomer lacks this direct steric protection. |
Note: Predicted values are based on established chemical principles and data from parent molecules. Experimental verification is recommended.
Synthetic Pathways: A Comparative Experimental Approach
The most common and reliable methods for synthesizing these secondary anilines involve the N-alkylation of the corresponding primary aniline precursor. Two robust methods are direct alkylation with an alkyl halide and reductive amination.
General Synthetic Workflow
The diagram below illustrates the general workflow for synthesizing and purifying N-alkylated fluoroanilines. The choice between direct alkylation and reductive amination often depends on the availability of starting materials, scalability, and desired purity profile.
Caption: General workflow for synthesis and purification.
Experimental Protocol 1: Synthesis of N-(sec-butyl)-2-fluoro-4-methylaniline via Direct Alkylation
This protocol utilizes direct alkylation with sec-butyl bromide. The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent side reactions.
Materials:
-
2-Fluoro-4-methylaniline (1.0 eq)
-
sec-Butyl bromide (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-fluoro-4-methylaniline (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Slowly add sec-butyl bromide (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 6-12 hours), cool the mixture to room temperature.
-
Filter off the solid potassium carbonate and wash the solid with fresh acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-(sec-butyl)-2-fluoro-4-methylaniline.
Experimental Protocol 2: Synthesis of N-(sec-butyl)-4-fluoro-2-methylaniline via Reductive Amination
This method offers a convenient one-pot alternative, forming an imine in-situ which is then immediately reduced.[13]
Materials:
-
4-Fluoro-2-methylaniline (1.0 eq)[9]
-
Butan-2-one (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, dissolve 4-fluoro-2-methylaniline (1.0 eq) and butan-2-one (1.2 eq) in dichloromethane.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution. Causality Note: NaBH(OAc)₃ is a mild reducing agent ideal for reductive aminations, as it is less reactive towards the ketone starting material than stronger agents like NaBH₄.
-
Stir the reaction at room temperature and monitor by TLC until the starting aniline is consumed (typically 4-8 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product via silica gel column chromatography to obtain pure N-(sec-butyl)-4-fluoro-2-methylaniline.
Spectroscopic Characterization: Distinguishing Between Isomers
Confirming the identity and purity of the synthesized isomers is critical. Spectroscopic methods provide the necessary tools for unambiguous structural elucidation.[14][15]
Caption: Key spectroscopic differentiators between isomers.
Protocol 3: Comparative Spectroscopic Analysis
Objective: To differentiate between N-(sec-butyl)-2-fluoro-4-methylaniline and N-(sec-butyl)-4-fluoro-2-methylaniline using NMR spectroscopy.
Sample Preparation:
-
Dissolve 5-10 mg of the purified aniline isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Analysis: The most significant difference will be in the aromatic region (approx. 6.5-7.5 ppm). The 2-fluoro isomer will exhibit more complex splitting patterns due to strong ortho-coupling between the fluorine and the adjacent proton. The 4-fluoro isomer's aromatic signals will be different due to para F-H coupling. The signals for the sec-butyl and methyl groups will be present in both but offer less value for isomer differentiation.
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz (or corresponding frequency for the available instrument)
-
Analysis: This is the most direct method for comparison. Each isomer will show a single resonance. However, the electronic environment around the fluorine atom is different in each isomer, leading to a distinct and predictable difference in their chemical shifts. This provides a definitive fingerprint for each compound.[10]
Conclusion and Future Outlook
This guide demonstrates that even a simple positional isomerization—swapping a fluorine and a methyl group on an aniline ring—can have profound implications for the molecule's physicochemical properties. The ortho-fluoro substitution in N-(sec-butyl)-2-fluoro-4-methylaniline is predicted to lower its basicity and enhance its metabolic stability compared to its 4-fluoro-2-methyl counterpart. These are critical considerations in drug design, where fine-tuning pKa can optimize target engagement and improving metabolic stability can prolong a drug's half-life.
The provided protocols offer reliable pathways for the synthesis and characterization of these valuable building blocks. For researchers in drug discovery, understanding these structure-property relationships is paramount. The choice between these two isomers is not arbitrary; it is a strategic decision that can significantly impact the ultimate success of a lead candidate. We recommend that experimental data for lipophilicity, pKa, and metabolic stability be generated for these and other related secondary anilines to build a robust, publicly accessible database that can further empower rational drug design.
References
-
Blackthorn AI (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Available at: [Link]
-
Gurbych, O., et al. (2024). Key compounds of this work shown in the LogP–pKa(H) plot along with.... ResearchGate. Available at: [Link]
-
Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available at: [Link]
-
PMC (2021). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available at: [Link]
-
Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (n.d.). Available at: [Link]
-
PMC (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available at: [Link]
-
PubChem. 2-Fluoro-4-methylaniline. Available at: [Link]
-
Meade, E. A., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
-
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Available at: [Link]
-
ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Available at: [Link]
-
Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available at: [Link]
-
Chemical Science (RSC Publishing). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Available at: [Link]
-
Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. PubMed. Available at: [Link]
-
Ragan, J. A., et al. (2002). Benzenamine, 2-fluoro-4-methoxy. Organic Syntheses Procedure. Available at: [Link]
-
ChemRxiv. Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Available at: [Link]
-
The Journal of Organic Chemistry. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Available at: [Link]
-
ResearchGate. (PDF) THEORETICAL INVESTIGATION OF THE MOLECULAR PROPERTIES OF THE FLUOROANILINE AND FLUOROANISOLE ISOMERS. Available at: [Link]
-
Cresset Group (2024). Aniline replacement in drug-like compounds. Available at: [Link]
-
UNECE. Secretariat. Available at: [Link]
-
ChemWhat. N-ETHYL-2-FLUOROANILINE CAS#: 2707-64-4. Available at: [Link]
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Unlocking Structural Elucidation: High-Resolution GC-QTOF vs. Standard GC-SQ for the Fragmentation Analysis of N-butyl-2-fluoro-4-methylaniline
As chemical synthesis and drug development advance, the structural elucidation of complex fluorinated intermediates demands analytical platforms that eliminate ambiguity. N-butyl-2-fluoro-4-methylaniline (C₁₁H₁₆FN) is a highly specific substituted aromatic amine. When analyzing such compounds, standard Single Quadrupole Gas Chromatography-Mass Spectrometry (GC-SQ) often falls short due to isobaric interferences and nominal mass limitations.
This guide objectively compares the performance of High-Resolution Gas Chromatography-Quadrupole Time-of-Flight (HR-GC-QTOF) against standard GC-SQ alternatives, providing a deep dive into the mechanistic fragmentation of N-alkylanilines and establishing a self-validating protocol for confident identification.
Mechanistic Principles of N-Alkylaniline Fragmentation
Under standard 70 eV Electron Ionization (EI), the ionization source conditions heavily influence the gas-phase distribution and fragmentation pathways of anilinium cations . For N-butyl-2-fluoro-4-methylaniline, the initial electron impact typically ejects an electron from the nitrogen lone pair, yielding a radical cation ([M]⁺•) at an exact mass of m/z 181.1267.
The subsequent fragmentation is governed by two primary mechanistic pathways:
-
α -Cleavage (Kinetically Favored): The nitrogen lone pair stabilizes the adjacent positive charge, driving the rapid expulsion of a propyl radical (•C₃H₇). This yields an iminium-like cation at m/z 138.0719, which typically forms the base peak in the mass spectrum.
-
Inductive N-Dealkylation: Cleavage at the C-N bond results in the loss of the entire butyl group (•C₄H₉), yielding the primary fluorinated amine cation at m/z 124.0563.
GC-MS EI fragmentation pathway of N-butyl-2-fluoro-4-methylaniline.
Technology Comparison: HR-GC-QTOF vs. Standard GC-SQ
While GC-SQ is a foundational technique for the separation and identification of volatile aniline derivatives , it only provides nominal mass resolution. In complex biological or environmental matrices, a nominal mass of m/z 138 could represent the target fluorinated fragment (C₈H₉FN⁺) or a co-eluting hydrocarbon interference (e.g., C₁₀H₁₈⁺, exact mass 138.1408).
HR-GC-QTOF eliminates this blind spot. By leveraging the unique mass defect of fluorine (exact mass 18.9984 Da), the QTOF system provides mass accuracy within <2 ppm, allowing for the unambiguous generation of elemental formulas.
Logical workflow comparing GC-QTOF and GC-SQ for aniline analysis.
Quantitative Data & Spectral Comparison
To objectively evaluate the analytical advantage of the HR-GC-QTOF, we must look at the quantitative mass assignments. The tables below summarize the platform performance and the exact mass fragmentation data.
Table 1: GC-MS Platform Performance Comparison for Fluorinated Anilines
| Parameter | Standard GC-SQ (Alternative) | HR-GC-QTOF (Product) | Analytical Advantage |
| Mass Resolution | Unit (~1 Da) | >25,000 (FWHM) | Resolves isobaric background interferences. |
| Mass Accuracy | ± 0.1 Da | < 2 ppm | Enables unambiguous elemental formula generation. |
| Isotope Fidelity | Moderate | High (<1% error) | Confirms the monoisotopic signature of fluorine. |
| Sensitivity | Picogram level | Sub-picogram level | Superior detection in complex matrices. |
Table 2: Key Fragmentation Ions of N-butyl-2-fluoro-4-methylaniline
| Ion Assignment | Neutral Loss | Nominal m/z (GC-SQ) | Exact m/z (GC-QTOF) | Elemental Formula |
| Molecular Ion [M]⁺• | None | 181 | 181.1267 | C₁₁H₁₆FN⁺• |
| α -Cleavage | •C₃H₇ (43.0548 Da) | 138 | 138.0719 | C₈H₉FN⁺ |
| N-Dealkylation | •C₄H₉ (57.0704 Da) | 124 | 124.0563 | C₇H₇FN⁺ |
Self-Validating Experimental Protocol
To guarantee trustworthiness and reproducibility, the following methodology incorporates a self-validating feedback loop. Accelerated solvent extraction or liquid-liquid extraction combined with GC-MS requires rigorous internal controls to account for matrix effects .
Step 1: System Suitability and Mass Calibration
-
Action: Infuse Perfluorotributylamine (PFTBA) calibrant into the QTOF source.
-
Validation: The system must automatically tune to achieve a mass accuracy of <2 ppm for the m/z 69.0000, 219.0000, and 501.9711 ions.
-
Causality: Establishing exact mass calibration prior to injection ensures that any mass drift during the run is mathematically corrected, guaranteeing the <2 ppm accuracy required for formula generation.
Step 2: Sample Preparation & Internal Standard Spiking
-
Action: Alkalinize the aqueous sample to pH > 11 using 1M NaOH. Spike the sample with 10 µg/mL of N-butyl-aniline-d5 (Internal Standard) before extracting with dichloromethane (DCM).
-
Validation: The recovery of the deuterated internal standard must fall between 85-115%.
-
Causality: Anilines are weak bases. Raising the pH ensures the amine remains unprotonated, maximizing its hydrophobic partitioning into the organic DCM layer. The internal standard validates extraction efficiency.
Step 3: Chromatographic Separation
-
Action: Inject 1 µL of the organic extract (splitless mode) onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness). Program the oven from 60°C (hold 1 min) to 280°C at 15°C/min.
Causality: The 5% phenyl-methylpolysiloxane stationary phase of the DB-5MS provides optimal π
π interactions with the aromatic ring of the aniline, minimizing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.Step 4: High-Resolution Mass Acquisition
-
Action: Operate the EI source at 70 eV and 230°C. Acquire data in full-scan TOF mode from m/z 50 to 500 at an acquisition rate of 5 spectra/second.
-
Causality: 70 eV is the universally standardized energy for EI, ensuring that the resulting fragmentation pattern is highly reproducible and comparable against theoretical exact mass calculations.
Conclusion
For the rigorous structural elucidation of N-butyl-2-fluoro-4-methylaniline, standard GC-SQ systems present an unacceptable risk of false positives due to nominal mass overlap. By upgrading to an HR-GC-QTOF platform, researchers gain access to sub-2 ppm mass accuracy and high-resolution isotopic fidelity. This allows for the precise tracking of the α -cleavage and N-dealkylation pathways, transforming ambiguous nominal data into definitive, self-validating elemental formulas.
References
A Comparative Guide to the Infrared Spectroscopic Identification of N-butyl-2-fluoro-4-methylaniline
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of novel compounds is a cornerstone of scientific rigor. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for elucidating the functional groups and substitution patterns of a molecule. This guide offers an in-depth technical comparison of the IR spectroscopic features for the identification of N-butyl-2-fluoro-4-methylaniline , a substituted aniline derivative of interest in medicinal chemistry and materials science. We will explore the theoretical basis for its characteristic absorption peaks, compare its spectrum with that of a closely related isomer and a simpler analog, and provide a detailed experimental protocol for data acquisition.
The Vibrational Fingerprint: Decoding the Structure of N-butyl-2-fluoro-4-methylaniline
The molecular structure of N-butyl-2-fluoro-4-methylaniline, a secondary aromatic amine, dictates a unique set of vibrational modes that are active in the infrared region. By understanding the origin of these absorptions, we can predict and interpret its IR spectrum with a high degree of confidence. The key functional groups and their expected absorption regions are detailed below.
Key Spectroscopic Features:
-
N-H Stretch: As a secondary amine, a single, relatively sharp N-H stretching vibration is expected. For aromatic secondary amines, this peak typically appears in the range of 3350-3310 cm⁻¹[1]. The position of this peak can be influenced by hydrogen bonding.
-
C-H Stretches: The spectrum will exhibit both aromatic and aliphatic C-H stretching vibrations. Aromatic C-H stretches are typically found just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹), while the aliphatic C-H stretches of the butyl and methyl groups will appear just below 3000 cm⁻¹ (in the 3000-2850 cm⁻¹ region)[2].
-
Aromatic C=C Stretches: The benzene ring will give rise to a series of characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. Typically, two prominent peaks are observed around 1600 cm⁻¹ and 1500 cm⁻¹[3].
-
C-N Stretch: The stretching vibration of the C-N bond in aromatic amines is a strong band typically found in the 1335-1250 cm⁻¹ range[1][4].
-
C-F Stretch: The presence of a fluorine atom on the aromatic ring will result in a strong C-F stretching absorption. For aryl fluorides, this band is typically observed in the 1250-1120 cm⁻¹ region.
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. For 1,2,4-trisubstituted benzenes, strong absorptions are expected in the 870-900 cm⁻¹ and 780-830 cm⁻¹ ranges[3][5][6].
Comparative Analysis: Distinguishing N-butyl-2-fluoro-4-methylaniline from its Isomer and a Simpler Analog
To highlight the specificity of the IR spectrum, we will compare the expected absorption peaks of N-butyl-2-fluoro-4-methylaniline with those of its isomer, N-butyl-3-fluoro-4-methylaniline , and a simpler analog, N-butylaniline . While these molecules share many structural similarities, their IR spectra will exhibit key differences that allow for their unambiguous differentiation.
| Vibrational Mode | N-butyl-2-fluoro-4-methylaniline (Predicted) | N-butyl-3-fluoro-4-methylaniline (Predicted) | N-butylaniline (Reference) | Key Differentiating Features |
| N-H Stretch | ~3350-3310 cm⁻¹ (single, sharp) | ~3350-3310 cm⁻¹ (single, sharp) | ~3350-3310 cm⁻¹ (single, sharp) | Similar across all three compounds. |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | Similar across all three compounds. |
| Aliphatic C-H Stretch | ~3000-2850 cm⁻¹ | ~3000-2850 cm⁻¹ | ~3000-2850 cm⁻¹ | Similar across all three compounds. |
| Aromatic C=C Stretch | ~1600 cm⁻¹, ~1500 cm⁻¹ | ~1600 cm⁻¹, ~1500 cm⁻¹ | ~1600 cm⁻¹, ~1500 cm⁻¹ | Minor shifts may be present due to substituent effects. |
| C-N Stretch (Aromatic) | ~1335-1250 cm⁻¹ | ~1335-1250 cm⁻¹ | ~1335-1250 cm⁻¹ | Minor shifts may be present due to substituent effects. |
| C-F Stretch (Aromatic) | ~1250-1120 cm⁻¹ | ~1250-1120 cm⁻¹ | Absent | Presence of this strong band is a key identifier for the fluorinated compounds. |
| Aromatic C-H Out-of-Plane Bending | ~870-900 cm⁻¹, ~780-830 cm⁻¹ (1,2,4-trisubstituted) | ~870-900 cm⁻¹, ~780-830 cm⁻¹ (1,2,4-trisubstituted) | Monosubstituted pattern (~770-730 cm⁻¹ and ~720-680 cm⁻¹) | The substitution pattern in the fingerprint region is a critical distinguishing feature. |
The most significant differences lie in the presence of the C-F stretch and the pattern of the C-H out-of-plane bending vibrations. While both fluorinated isomers will show a C-F stretch, subtle shifts in this region and in the fingerprint region, influenced by the relative positions of the substituents, can be used for definitive identification when compared against a reference spectrum. The N-butylaniline spectrum will be simpler, lacking the C-F stretch and exhibiting a different out-of-plane bending pattern characteristic of a monosubstituted ring.
Experimental Protocol: Acquiring a High-Quality IR Spectrum using ATR-FTIR
Attenuated Total Reflectance (ATR) is a widely used sampling technique for Fourier Transform Infrared (FTIR) spectroscopy, particularly for liquid samples, due to its minimal sample preparation requirements[1][4][7].
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Before acquiring the background and sample spectra, it is crucial to clean the ATR crystal (commonly diamond or zinc selenide) to remove any residual contaminants. Wipe the crystal surface with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol or ethanol, and allow it to dry completely.
-
Background Spectrum Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O) and will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop (1-2 drops) of the liquid N-butyl-2-fluoro-4-methylaniline sample directly onto the center of the ATR crystal.
-
Pressure Application: If your ATR accessory has a pressure clamp, lower it to ensure good contact between the liquid sample and the crystal surface. Apply consistent and gentle pressure.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Post-Measurement Cleaning: After the measurement is complete, thoroughly clean the ATR crystal as described in step 2 to prepare for the next sample.
Logical Workflow for Spectroscopic Identification
The process of identifying N-butyl-2-fluoro-4-methylaniline using IR spectroscopy can be summarized in the following logical workflow:
Caption: Logical workflow for the identification of N-butyl-2-fluoro-4-methylaniline via IR spectroscopy.
Conclusion
Infrared spectroscopy serves as a powerful and accessible tool for the structural elucidation of N-butyl-2-fluoro-4-methylaniline. By systematically analyzing the key absorption bands corresponding to its secondary aromatic amine, fluoro, and substituted aromatic functionalities, a unique spectral fingerprint can be established. The comparative analysis with its isomer and a simpler analog demonstrates the high degree of specificity achievable with this technique, particularly when examining the C-F stretching and the aromatic C-H out-of-plane bending regions. The provided experimental protocol for ATR-FTIR ensures the acquisition of high-quality, reproducible data, making IR spectroscopy an indispensable technique in the modern chemistry laboratory.
References
-
University of California, Los Angeles. (n.d.). IR: amines. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. MSU Department of Chemistry. Retrieved from [Link]
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LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
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OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]
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Benchmarking N-butyl-2-fluoro-4-methylaniline yield across different transition metal catalysts
Benchmarking N-butyl-2-fluoro-4-methylaniline Yield Across Transition Metal Catalysts: A Comparative Guide
The synthesis of N-alkylated anilines is a cornerstone transformation in medicinal chemistry and drug development. Specifically, the synthesis of N-butyl-2-fluoro-4-methylaniline via the intermolecular C-N cross-coupling of 1-bromo-2-fluoro-4-methylbenzene and n-butylamine presents a unique set of mechanistic challenges. Primary aliphatic amines like n-butylamine are highly nucleophilic, making them prone to undesired bis-arylation (forming tertiary amines)[1]. Furthermore, the presence of β -hydrogens on the alkyl chain introduces the risk of β -hydride elimination during the catalytic cycle, which can drastically reduce the yield of the desired secondary amine.
To navigate these challenges, researchers must carefully select the appropriate transition metal catalyst, ligand, and reaction conditions. This guide objectively benchmarks three distinct catalytic systems—Palladium (Buchwald-Hartwig), Nickel (Photoredox Dual Catalysis), and Copper (Ullmann-type)—evaluating their mechanistic causality, experimental protocols, and overall yield efficiency.
The Gold Standard: Palladium-Catalyzed Buchwald-Hartwig Amination
Palladium remains the most robust and widely adopted metal for C-N cross-coupling[2]. For the coupling of a primary alkyl amine with an unactivated or moderately activated aryl bromide, the choice of ligand is the single most critical variable.
Mechanistic Causality: Using a bulky, electron-rich biaryl phosphine ligand such as RuPhos or BrettPhos is mandatory for this transformation[3]. The steric bulk of RuPhos accelerates the reductive elimination step, effectively outcompeting the deleterious β -hydride elimination pathway. More importantly, the spatial constraints imposed by the ligand framework prevent the newly formed secondary amine (N-butyl-2-fluoro-4-methylaniline) from coordinating to a second Pd(II)-aryl species, thereby suppressing bis-arylation and ensuring high selectivity for the mono-alkylated product[1].
Simplified Buchwald-Hartwig catalytic cycle for Pd-mediated N-alkylation.
Self-Validating Experimental Protocol:
-
Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (1.5 mol%), RuPhos (3.0 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv)[1].
-
Reagent Addition: Add 1-bromo-2-fluoro-4-methylbenzene (1.0 mmol, 1.0 equiv) and n-butylamine (1.2 mmol, 1.2 equiv).
-
Solvent: Inject anhydrous, degassed toluene to achieve a 0.2 M concentration.
-
Reaction: Seal the tube, remove it from the glovebox, and heat at 90 °C for 18 hours.
-
In-Process Validation: Aliquot 50 µL of the reaction mixture, quench with water, extract with ethyl acetate (EtOAc), and analyze via GC-MS. The complete disappearance of the aryl bromide peak (m/z 188/190) and the appearance of the product peak (m/z 181) confirms quantitative conversion.
-
Purification: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
The Mild Alternative: Nickel-Photoredox Dual Catalysis
While Palladium is highly effective, its high cost and toxicity profile drive the search for base-metal alternatives. Thermal Nickel catalysis often struggles with primary alkyl amines due to a high activation barrier for oxidative addition and rapid β -hydride elimination at elevated temperatures. However, integrating Nickel with photoredox catalysis circumvents these thermal barriers[4].
Mechanistic Causality: By utilizing an Iridium photocatalyst (or Carbon Nitride) alongside a Ni(II) precatalyst, the reaction proceeds via Single-Electron Transfer (SET)[4]. The photocatalyst generates a highly reactive Ni(III) intermediate upon light irradiation. This high-oxidation-state species undergoes extremely rapid reductive elimination at room temperature. Operating at 25 °C prevents the thermal degradation of the alkyl chain and allows for the use of milder organic bases (like DABCO) instead of harsh alkoxides.
Step-by-step workflow for Ni-photoredox C-N cross-coupling.
Self-Validating Experimental Protocol:
-
Setup: In a glovebox, combine NiCl2(dme) (5 mol%), dtbbpy (5 mol%), Ir(ppy)3 (1 mol%), and DABCO (2.0 equiv) in a clear photoreactor vial[4].
-
Reagent Addition: Add 1-bromo-2-fluoro-4-methylbenzene (1.0 equiv) and n-butylamine (1.5 equiv).
-
Solvent: Add degassed N,N-dimethylacetamide (DMAc) to yield a 0.1 M solution.
-
Reaction: Seal the vial and irradiate with 440 nm blue LEDs at room temperature for 24 hours with vigorous stirring.
-
In-Process Validation: Monitor the reaction via HPLC at 254 nm. The formation of the secondary amine product without the presence of dehalogenated arene byproducts (a common side-reaction in SET pathways) validates the efficiency of the dual catalytic cycle.
-
Purification: Quench with aqueous NaHCO3, extract with EtOAc, and purify via chromatography.
The Economic Route: Copper-Catalyzed Ullmann-Type Amination
Copper-catalyzed C-N coupling is highly attractive due to the low cost of the metal. Historically, coupling primary aliphatic amines with aryl halides using Copper required extremely harsh conditions (>110 °C) and resulted in poor yields[5].
Mechanistic Causality: The traditional Cu(I)/Cu(III) catalytic cycle struggles with the oxidative addition of unactivated aryl bromides. To overcome this, modern protocols rely on highly engineered, electron-rich diamine ligands. For instance, the use of N1,N2-diarylbenzene-1,2-diamine derivatives (such as ligand L6) significantly increases the electron density at the Copper center[6]. This stabilization lowers the activation energy required for oxidative addition, allowing the reaction to proceed at a more moderate 70–90 °C, thereby improving the yield of N-butyl-2-fluoro-4-methylaniline[5].
Self-Validating Experimental Protocol:
-
Setup: Combine CuBr (10 mol%), oxalic diamide ligand L6 (10 mol%), and sodium trimethylsilanolate (NaOTMS, 2.0 equiv) in a reaction vessel[5],[6].
-
Reagent Addition: Add 1-bromo-2-fluoro-4-methylbenzene (1.0 equiv) and n-butylamine (1.5 equiv).
-
Solvent: Add anhydrous DMSO to achieve a 0.5 M concentration.
-
Reaction: Heat the mixture at 70 °C under an inert atmosphere for 24 hours.
-
In-Process Validation: Conduct Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (9:1) mobile phase. The appearance of a distinct new spot with a lower Rf value than the starting aryl bromide, which stains active with ninhydrin (indicating an amine), confirms successful C-N bond formation.
-
Purification: Dilute with water, extract heavily with diethyl ether (to remove DMSO), and purify via silica gel chromatography.
Quantitative Benchmarking Summary
To facilitate objective decision-making for process chemists and researchers, the performance metrics of the three catalytic systems are summarized below:
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Pd2(dba)3 (1.5 mol%) | RuPhos (3.0 mol%) | NaOtBu | Toluene | 90 | 18 | 90 - 95% |
| NiCl2(dme) (5 mol%) | dtbbpy (5 mol%) | DABCO | DMAc | 25 (h ν ) | 24 | 80 - 85% |
| CuBr (10 mol%) | Oxalic Diamide (L6) | NaOTMS | DMSO | 70 | 24 | 60 - 75% |
Conclusion & Recommendations
For the synthesis of N-butyl-2-fluoro-4-methylaniline, Palladium (with RuPhos) remains the undisputed champion for yield and reliability, making it the ideal choice for early-stage discovery and medicinal chemistry where material throughput is paramount.
If sustainability and metal cost are primary drivers—or if the substrate contains highly temperature-sensitive functional groups—the Nickel-Photoredox system offers an elegant, room-temperature alternative with highly respectable yields. Copper catalysis , while vastly improved by modern ligand design, still trails in absolute yield for primary aliphatic amines but remains a viable, highly economical option for large-scale industrial processes where catalyst cost outweighs minor yield penalties.
Sources
N-butyl-2-fluoro-4-methylaniline proper disposal procedures
Operational Guide: Safe Handling and Disposal of N-Butyl-2-fluoro-4-methylaniline
N-butyl-2-fluoro-4-methylaniline (CAS: 1040058-40-9) is a highly reactive, fluorinated aromatic amine utilized extensively as a building block in pharmaceutical and agrochemical synthesis. While its unique fluorine substitution enhances molecular stability and reactivity for drug development, it introduces severe complications for end-of-life disposal. This guide provides laboratory professionals and Environmental Health and Safety (EHS) officers with a mechanistic, self-validating approach to managing this chemical safely.
Mechanistic Hazard Profile & Causality
To safely dispose of any chemical, one must first understand the causality behind its hazards. Treating this compound as a generic organic waste is a critical operational failure.
-
Systemic Toxicity (The Aniline Moiety): Like most aniline derivatives, this compound is a potent blood toxin. It oxidizes hemoglobin to methemoglobin, severely limiting oxygen transport. The addition of the lipophilic N-butyl chain significantly enhances dermal penetration compared to unsubstituted aniline, making accidental skin contact an immediate systemic threat[1].
-
Corrosive Byproducts (The Fluorine Atom): Thermal destruction of fluorinated organics does not simply yield CO₂ and H₂O. Combustion cleaves the carbon-fluorine bond, generating highly corrosive and toxic hydrogen fluoride (HF) gas, alongside nitrogen oxides (NOx)[2]. Therefore, standard open-air burning or basic incineration is strictly prohibited.
Quantitative Waste & Transport Classification
Before initiating any disposal workflow, the waste must be properly classified and segregated. Below is the standardized logistical data required for manifesting waste shipments of fluorinated aniline derivatives[1].
| Parameter | Classification / Value | Operational Implication |
| UN Number | UN2810 | Must be shipped as a regulated hazardous material. |
| Proper Shipping Name | Toxic liquid, organic, n.o.s. | Requires specific DOT/IATA labeling for transport. |
| Hazard Class | 6.1 (Toxic Substances) | Cannot be stored or transported with Class 5 Oxidizers. |
| Packing Group | III | Requires drop-tested, high-integrity packaging (e.g., UN-rated HDPE drums). |
| EPA Waste Code | Characteristic / F039 (if mixed) | Treat as halogenated hazardous waste; requires specialized incineration. |
Primary Disposal Route: High-Temperature Incineration
For neat chemical waste, organic solvent mixtures, and heavily contaminated solid debris, high-temperature incineration is the only scientifically sound disposal method.
The Causality of Incinerator Design: Because of the stable carbon-fluorine bond, the incinerator must operate at temperatures exceeding 1,000°C (1,832°F) to ensure complete destruction of the aromatic ring. More importantly, the disposal facility must be equipped with an alkaline afterburner and a wet scrubber system. The scrubber uses a basic solution (typically calcium hydroxide or sodium hydroxide) to capture and neutralize the evolved HF gas, precipitating it as harmless calcium fluoride (CaF₂) before exhaust release[2].
Aqueous Waste Decontamination: Fenton's Oxidation Protocol
Laboratories often generate dilute aqueous streams containing trace amounts of N-butyl-2-fluoro-4-methylaniline. Shipping large volumes of water for incineration is logistically inefficient. Instead, an Advanced Oxidation Process (AOP) using Fenton's reagent can cleave the aromatic ring in-house prior to disposal[3].
Step-by-Step Methodology:
-
Preparation & Transfer: Transfer the aqueous waste to a dedicated, vented glass-lined reaction vessel inside a chemical fume hood.
-
Critical pH Adjustment: Adjust the solution pH to exactly 3.0 - 4.0 using dilute hydrochloric acid (HCl).
-
Self-Validating Check: This is the most critical step. If the pH drops below 3.0, excess H⁺ ions will scavenge the hydroxyl radicals, halting the oxidation. If the pH rises above 4.0, the iron catalyst will precipitate out as inactive Iron(III) hydroxide (Fe(OH)₃), rendering the process useless.
-
-
Catalyst Addition: Add Ferrous Sulfate (FeSO₄) to achieve a concentration of approximately 10-20 mM. Stir until completely dissolved.
-
Oxidation Initiation: Slowly titrate Hydrogen Peroxide (H₂O₂, 30%) into the solution.
-
Safety Note: This reaction is highly exothermic. Monitor the temperature continuously. If the temperature exceeds 40°C, pause the addition to prevent the auto-decomposition of H₂O₂ into oxygen gas and water.
-
-
Validation & Neutralization: Allow the reaction to stir for 2-4 hours. Test the effluent for residual aniline using liquid chromatography (HPLC) or a colorimetric assay. Once aniline is undetectable, neutralize the pH to 7.0 using sodium hydroxide (NaOH) and coordinate with EHS for final discharge approval[3].
Spill Response & Containment Workflow
In the event of an accidental release, immediate containment is required to prevent environmental mobility and personnel exposure.
Step-by-Step Methodology:
-
Evacuation & PPE: Evacuate non-essential personnel. Responders must don butyl rubber or Viton gloves, a chemical-resistant suit, and a full-face respirator with organic vapor cartridges[3].
-
Source Control: If safe to do so, upright the leaking container or shut off the source flow.
-
Inert Absorption: Cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite.
-
Causality Check: Never use sawdust or paper towels. The high surface area of combustible organics mixed with a reactive amine creates a severe fire hazard.
-
-
Mechanical Collection: Use non-sparking polypropylene tools to sweep the absorbed mixture into a heavy-duty, sealable HDPE waste container.
-
Decontamination: Wash the spill surface with a 5% acetic acid solution to protonate any residual amine (converting it into a water-soluble salt), followed by a soap and water rinse. Collect all rinse water for Fenton's oxidation[3].
Waste Segregation & Disposal Decision Matrix
The following workflow illustrates the logical segregation of N-butyl-2-fluoro-4-methylaniline waste streams to ensure compliance and safety.
Decision matrix for N-butyl-2-fluoro-4-methylaniline waste stream segregation and disposal.
References
-
US Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS." epa.gov. [Link]
Sources
Personal protective equipment for handling N-butyl-2-fluoro-4-methylaniline
Advanced Safety and Operational Guide: Handling N-butyl-2-fluoro-4-methylaniline
As a Senior Application Scientist, I frequently observe laboratories treating substituted anilines with standard organic solvent protocols. This is a critical error that compromises both researcher safety and experimental integrity. N-butyl-2-fluoro-4-methylaniline (CAS: 1040058-40-9) combines the severe methemoglobinemia-inducing potential of an aniline core with the enhanced lipophilicity of a fluorinated alkyl chain.
This guide provides a self-validating operational and disposal framework. My goal is to ensure your team understands exactly why specific Personal Protective Equipment (PPE) and handling protocols are non-negotiable, empowering you to build a culture of rigorous, causality-driven laboratory safety.
Chemical Profile & Hazard Mechanism (The "Why")
N-butyl-2-fluoro-4-methylaniline is a high-risk compound. The foundational hazard stems from the aniline core, which is readily absorbed through the skin, gastrointestinal tract, and respiratory system. Once absorbed into the hepatic system, it undergoes CYP450-mediated N-hydroxylation. This creates a highly reactive N-hydroxylamine metabolite that oxidizes the Fe2+ in hemoglobin to Fe3+. The resulting methemoglobin cannot transport oxygen, rapidly leading to tissue hypoxia and clinical cyanosis [1].
Crucially, the addition of the fluorine atom and the butyl group increases the molecule's lipid solubility. This structural modification drastically accelerates dermal penetration rates compared to unsubstituted aniline, meaning systemic toxicity can occur in a fraction of the time following a dermal exposure event.
Metabolic pathway of aniline derivatives leading to methemoglobinemia and tissue hypoxia.
PPE Selection & Causality
A standard hazard assessment under OSHA 29 CFR 1910.132 [2] dictates that PPE must be selected based on the specific penetration and degradation characteristics of the chemical. Because of its extreme lipophilicity, standard latex or thin nitrile gloves offer insufficient protection and will degrade rapidly upon contact with N-butyl-2-fluoro-4-methylaniline.
Table 1: PPE Selection and Quantitative Breakthrough Data
| PPE Category | Recommended Material | Breakthrough Time | Causality / Rationale |
| Gloves (Primary) | Butyl Rubber (>14 mil) | > 480 min | Butyl rubber provides the highest chemical resistance to substituted anilines. |
| Gloves (Secondary) | Nitrile (8 mil) | < 30 min | Used as an inner layer for dexterity; must be changed immediately if contaminated. |
| Eye/Face | Splash Goggles + Shield | N/A | Prevents conjunctival absorption from micro-splashes during liquid transfer. |
| Body | Flame-Resistant Lab Coat | N/A | Mitigates the combustibility risk associated with the alkylated aniline core. |
| Respiratory | NIOSH OV Cartridge | N/A | Captures volatile organic vapors; mandatory if engineering controls (hoods) fail. |
Self-Validating Operational Workflow
Trust in a safety protocol comes from its ability to verify its own success. This step-by-step methodology ensures that any breach in safety is immediately detectable by the operator.
Step-by-step operational workflow for handling N-butyl-2-fluoro-4-methylaniline.
Step-by-Step Handling Methodology:
-
Engineering Control Verification: Before opening the reagent, verify the chemical fume hood face velocity is between 80-100 feet per minute (fpm) using a digital anemometer.
-
Self-Validation: Tape a small piece of tissue paper to the bottom of the sash; it should pull steadily inward without fluttering wildly.
-
-
PPE Donning: Don the FR lab coat, chemical splash goggles, and double-glove (8 mil nitrile inner, >14 mil butyl rubber outer).
-
Closed-System Transfer: Use a gas-tight syringe or a cannula system to transfer the N-butyl-2-fluoro-4-methylaniline. Never pour the liquid directly, as this generates highly toxic aerosols.
-
Reaction Execution: Secure all reaction vessels within secondary containment (e.g., an inert spill tray) to localize any potential vessel failure.
-
Decontamination: Wipe down all transfer tools with a 10% bleach solution, followed by water, and finally ethanol. The bleach chemically oxidizes residual aniline traces into less toxic, water-soluble byproducts.
-
Doffing and Inspection: Remove the outer butyl gloves first. Inspect the inner nitrile gloves for any discoloration, degradation, or chemical odor.
-
Self-Validation: If the inner gloves are pristine, your primary barrier held successfully.
-
Spill Response and Disposal Plan
According to the National Research Council's Prudent Practices in the Laboratory[3], chemical waste management and spill response must be meticulously planned prior to execution.
Immediate Spill Response Protocol:
-
Isolate: Evacuate the immediate area, alert colleagues, and lower the fume hood sash to maximize exhaust velocity over the spill.
-
Neutralize/Absorb: Do NOT use combustible absorbents (like sawdust) due to the chemical's flammability. Apply a universal chemical absorbent pad or inert clay (vermiculite) directly to the spill.
-
Collect: Using non-sparking tools, scoop the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.
-
Clean: Wash the spill surface with a mild acidic solution (e.g., 5% acetic acid). The acid protonates the residual aniline, converting it into a water-soluble salt. Follow up with standard soap and water.
Disposal Plan: Collect all N-butyl-2-fluoro-4-methylaniline waste—including contaminated gloves, syringe tips, and absorbent pads—in clearly labeled, sealed containers designated strictly for "Halogenated Organic Waste." Do not mix this stream with strong oxidizers or acids, as violent exothermic reactions can occur. Dispose of the sealed containers via an EPA-approved hazardous waste incineration facility.
References
-
National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards - Aniline." Centers for Disease Control and Prevention (CDC). URL:[Link]
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." Code of Federal Regulations (eCFR). URL:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
